Geranin A
Description
Contextualization as a Prominent Plant Secondary Metabolite
Geraniin (B209207) A is classified as a hydrolyzable tannin, specifically an ellagitannin. researchgate.netresearchgate.net It is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the plant but often plays a role in defense mechanisms. researchgate.net The chemical formula for Geraniin A is C₄₁H₂₈O₂₇, with a molecular mass of 952.64 g/mol . researchgate.nettandfonline.com Upon crystallization, it can form a hydrate. tandfonline.com
This compound is found in numerous plant species, with at least 71 species identified as containing Geraniin A. researchgate.net It is particularly prevalent in the families Geraniaceae, Euphorbiaceae, and Phyllanthaceae. researchgate.net Notable plant sources include Geranium thunbergii, from which it was first identified, and the rind of the rambutan fruit (Nephelium lappaceum), which is a particularly rich source. tandfonline.comtandfonline.comnih.gov In some Geranium species, Geraniin A can constitute up to 10% of the dry weight of the leaves. researchgate.net
Historical Trajectory of Academic Investigations on Geraniin A
The discovery of Geraniin A dates back four decades, with its initial isolation from the Japanese medicinal plant Geranium thunbergii. researchgate.netthieme-connect.com This plant has a long history of use in traditional Japanese medicine. wikipedia.org Early research focused on the elucidation of its complex chemical structure, which consists of a glucose molecule linked to a hexahydroxydiphenic acid unit, a modified dehydrohexahydroxydiphenic acid (DHHDP) unit, and a gallic acid unit. researchgate.netwikipedia.org In solution, Geraniin A exists as an equilibrium mixture of six-membered and five-membered hemi-ketal forms. wikipedia.org
Following its structural characterization, scientific investigations expanded to explore its various biological activities. Early studies established its potent antioxidant properties. researchgate.net Over the years, research has documented a wide array of potential effects, including anti-inflammatory, antimicrobial, and antiviral activities. researchgate.nettandfonline.commdpi.com
Overview of Current Research Trajectories and Significance of Geraniin A
Current research on Geraniin A is multifaceted, exploring its potential applications in various scientific fields. A significant area of investigation is its role in metabolic health. tandfonline.com Studies are examining how Geraniin A and its metabolites, such as corilagin (B190828), ellagic acid, and gallic acid, may influence metabolic processes. tandfonline.comtandfonline.comtandfonline.com
Another active area of research is its potential in oncology. mdpi.comnih.gov Researchers are investigating the molecular mechanisms through which Geraniin A may affect cancer cells, with some studies pointing to the inhibition of specific signaling pathways. wikipedia.orgnih.gov
Furthermore, the immunomodulatory properties of Geraniin A are also under investigation. researchgate.netwikipedia.org Studies have explored its effects on inflammatory markers and signaling pathways. nih.govtaylorandfrancis.com The compound's potential neuroprotective effects are also an emerging area of interest. tandfonline.com
The significance of Geraniin A extends to its use as a phytochemical marker for the quality control of herbal medicines containing plants like Phyllanthus niruri. redalyc.org Its presence and concentration can be used to standardize extracts for research and potential therapeutic use. taylorandfrancis.com The ongoing exploration of its biosynthesis and pharmacokinetics continues to provide a deeper understanding of this complex natural compound. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H24O10 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(1S,5R,6S,13R,21S)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O10/c31-15-5-1-13(2-6-15)27-21(36)11-18-19(34)12-23-25(28(18)38-27)26-24-20(35)9-17(33)10-22(24)39-30(40-23,29(26)37)14-3-7-16(32)8-4-14/h1-10,12,21,26-27,29,31-37H,11H2/t21-,26-,27+,29-,30+/m0/s1 |
InChI Key |
LQRHGTVFFPMWCG-VCFSXNJSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@H]4[C@@H]([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |
Origin of Product |
United States |
Natural Occurrence and Bioproduction of Geraniin a
Phytogeographical Distribution and Botanical Sources of Geraniin (B209207) A
Geraniin-producing plants are found across various geographical regions, ranging from tropical to temperate areas. researchgate.net While there is no single distinctive geographical region, certain plant families and genera are particularly rich sources of this compound. researchgate.net
Identification of Geraniin A in Specific Plant Species
Geraniin has been identified in numerous plant species, with a notable abundance in the families Euphorbiaceae, Geraniaceae, and Phyllanthaceae. researchgate.net The genus Geranium is a significant source, with 18 species identified to contain geraniin, followed by Euphorbia (15 species) and Phyllanthus (8 species). researchgate.net
Specific plant species known to contain geraniin include:
Geranium thunbergii wikipedia.orgresearchgate.netmdpi.com
Nephelium lappaceum (rambutan), particularly in the rind wikipedia.orgmdpi.comresearchgate.net
Phyllanthus amarus oup.comnih.govnih.gov
Phyllanthus urinaria psu.edu
Phyllanthus phillyreifolius mdpi.com
Geranium sibiricum oup.comnih.govchemfaces.com
Geranium carolinianum nih.govjst.go.jpclockss.org
Geranium wilfordii jst.go.jp
Geranium robertianum mdpi.comclockss.org
Nymphaea tetragona chemfaces.com
Triadica sebifera jst.go.jp
Acer species, such as Acer ginnala and Acer tataricum wikidata.org
Excoecaria agallocha wikidata.org
Vernicia fordii wikidata.org
Poincianella pluviosa researchgate.net
Geranium sylvaticum utupub.fi
Geraniin is also commonly found in the edible parts of various fruits and nuts, including raspberries, strawberries, blackberries, pomegranate, almonds, rambutan, and walnuts. tandfonline.comresearchgate.net
Here is a table summarizing some key botanical sources of Geraniin A:
| Plant Family | Genus | Species | Reference |
| Geraniaceae | Geranium | thunbergii | wikipedia.orgresearchgate.net |
| sibiricum | oup.comchemfaces.com | ||
| carolinianum | nih.govjst.go.jp | ||
| wilfordii | jst.go.jp | ||
| robertianum | mdpi.comclockss.org | ||
| sylvaticum | utupub.fi | ||
| Euphorbiaceae | Phyllanthus | amarus | oup.comnih.gov |
| urinaria | psu.edu | ||
| phillyreifolius | mdpi.com | ||
| Sapindaceae | Nephelium | lappaceum | wikipedia.orgmdpi.com |
| Nymphaeaceae | Nymphaea | tetragona | chemfaces.com |
| Anacardiaceae | Rhus | typhina | nih.gov |
| Cercidiphyllaceae | Cercidiphyllum | japonicum | clockss.org |
Distribution and Accumulation Patterns within Plant Tissues
Geraniin and other ellagitannins accumulate in various plant tissues. nih.gov Cell walls have been proposed as a typical site for the biosynthesis and accumulation of hydrolysable tannins. mdpi.com The distribution of geraniin within a plant can vary significantly between different organs. utupub.fi
For example, in Geranium sylvaticum, geraniin and other ellagitannins are predominantly found in the green photosynthetic organs, such as leaves. utupub.fi Other plant parts may accumulate different types of tannins or phenolic compounds; for instance, pistils may accumulate gallotannins, while seeds and roots accumulate oligomeric proanthocyanidins. utupub.fi The specific plant part used for geraniin extraction also varies, including the whole plant, leaf, herbaceous stem, tree bark, root, fruit skin, and seed, with the leaf being the most frequently used part, often yielding higher amounts. researchgate.net The rind of Nephelium lappaceum is particularly rich in geraniin. mdpi.comresearchgate.net
The content of geraniin in different plants varies greatly, ranging from as low as 0.01% to more than 10% of the dried weight in some Geranium species. researchgate.netmdpi.com Seasonal changes may also lead to slight temporal variation in geraniin synthesis, particularly in plants from temperate areas. researchgate.net
Biosynthetic Pathways of Geraniin A
Geraniin belongs to the class of hydrolyzable tannins, and its biosynthesis is part of the broader pathway for these compounds. nih.govmdpi.com The biosynthesis of hydrolyzable tannins branches off from the shikimate pathway. nih.govmdpi.comfrontiersin.org
Elucidation of Precursor Molecules and Intermediary Steps
The biosynthesis of hydrolyzable tannins is initiated by the formation of gallic acid from 3-dehydroshikimic acid, an intermediate of the shikimate pathway. nih.govfrontiersin.org Gallic acid is then esterified with glucose to form β-glucogallin (1-O-galloyl-β-D-glucose). nih.govplos.orgresearchgate.net
β-Glucogallin serves as a key intermediate and acyl donor in the subsequent steps. nih.govplos.org Through a series of position-specific galloylation steps, catalyzed by galloyltransferases, β-glucogallin is converted to 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). nih.govnih.govmdpi.complos.org
Ellagitannins, including geraniin, are derived from PGG through oxidative coupling of adjacent galloyl groups, leading to the formation of hexahydroxydiphenoyl (HHDP) groups. nih.govutu.firesearchgate.net The first ellagitannin in this pathway, tellimagrandin II, is synthesized from PGG via the dehydrogenation of two spatially adjacent galloyl groups. utu.fi
Geraniin is formed with one hexahydroxydiphenic acid unit, one modified hexahydroxydiphenic acid unit (dehydrohexahydroxydiphenic acid or DHHDP), and one gallic acid unit linked to a glucose molecule. wikipedia.org It is a typical ellagitannin because it is made up of a glucopyranose esterified to these three acyl moieties. oup.com
The proposed biosynthetic steps from tellimagrandin II onwards to more complex ellagitannins like geraniin are largely accepted but have not been fully proven by enzyme studies. utu.fi However, it is understood that further oxidative couplings and modifications of HHDP groups lead to the structural diversity observed in ellagitannins. utu.fi
Enzymatic Activities Involved in Geraniin A Biosynthesis
Several enzymatic activities are involved in the biosynthesis of hydrolyzable tannins, the class to which geraniin belongs. The initial step, the formation of gallic acid from 3-dehydroshikimic acid, is catalyzed by bifunctional dehydroquinate dehydratase/shikimate dehydrogenases (DQD/SDHs). nih.gov
The esterification of gallic acid with glucose to form β-glucogallin is catalyzed by UDP-glucose:gallic acid glucosyltransferases (gallic acid UGTs), which belong to the UGT84A clade of ester-forming UDP-glycosyltransferases. nih.govplos.org
The subsequent galloylation steps, converting β-glucogallin to PGG, are catalyzed by specific galloyltransferases. nih.govnih.gov β-Glucogallin acts as the principal energy-rich acyl donor in these transformations. nih.gov
Laccase-type phenol (B47542) oxidases (EC 1.10.3.2) are involved in the oxidative coupling of adjacent galloyl groups on PGG to form HHDP groups, a characteristic feature of ellagitannins. nih.govnih.gov An enzyme purified from Tellima grandiflora was shown to catalyze the formation of the 4,6-O-HHDP group. nih.govnih.gov Further oxidative couplings, potentially also catalyzed by laccases or similar enzymes, are involved in the formation of more complex ellagitannins, including the DHHDP unit found in geraniin. nih.govutu.fi While some enzymatic steps in ellagitannin biosynthesis have been characterized, the complete enzymatic pathway leading specifically to geraniin is still under investigation. researchgate.netutu.fi
Advanced Strategies for Bioproduction and Extraction of Geraniin A
Advanced strategies for the bioproduction and extraction of geraniin focus on improving efficiency, yield, and purity. Given its natural occurrence in plants, extraction from botanical sources remains a primary method.
Traditional extraction methods like maceration and Soxhlet extraction can be time-consuming and require large volumes of solvents. hh-publisher.com More advanced and greener extraction methods are being explored and utilized. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are examples of such techniques applied to extract phenolic compounds, including geraniin, from plant materials like rambutan peel. hh-publisher.com Ultrasound/microwave-assisted extraction (U/M-AE) has also been used for the isolation of geraniin from Nephelium lappaceum peel. hh-publisher.com
Chromatographic techniques are crucial for the purification of geraniin from crude plant extracts. Reverse-phase chromatography, particularly using C18 columns, is a common method for purifying geraniin from sources like Nephelium lappaceum rind. researchgate.netnih.govtandfonline.com This method can yield geraniin with high purity. researchgate.nettandfonline.com Preparative HPLC purification systems can be employed for rapid and mid-scale purification of geraniin. gilsoncn.com Droplet counter-current chromatography has also been applied for the isolation of geraniin from Geranium and Euphorbiaceae species. jst.go.jp
Crystallization is another technique used to further purify geraniin obtained from chromatographic separation, resulting in high purity crystals. researchgate.nettandfonline.com
For bioproduction, understanding and potentially engineering the biosynthetic pathway of hydrolyzable tannins in plants or microbial systems could offer alternative strategies for sustainable production. While the complete pathway to geraniin is not fully elucidated, research into the enzymes and genes involved in ellagitannin biosynthesis provides a foundation for potential future bioproduction efforts through metabolic engineering. nih.govresearchgate.netmdpi.com Heterologous co-expression of genes encoding key enzymes like DQD/SDHs and UGTs from tannin-producing plants in non-accumulating plants has shown promise in producing early intermediates like gallic acid and β-glucogallin. nih.gov Further research is needed to identify and utilize the enzymes specific to the later steps leading to geraniin.
Geraniin A, a complex hydrolyzable tannin, is a significant secondary metabolite found in various plant species. Its presence has been confirmed in at least 71 plant species across 26 genera and 9 families tandfonline.comresearchgate.net. Notably, the families Euphorbiaceae, Geraniaceae, and Phyllanthaceae contain the highest number of Geraniin A-producing species researchgate.net.
Key plant sources of Geraniin A include Geranium thunbergii, a traditional Japanese folk medicine tandfonline.comnih.govwikipedia.org, and the rind of Nephelium lappaceum (rambutan) nih.govwikipedia.orgtandfonline.comnih.govresearchgate.net. Rambutan peel is considered a particularly rich source, with reported Geraniin A content in freeze-dried peel reaching 12.67 g/100 g on a dry matter basis spkx.net.cn. Other sources include Phyllanthus species, such as Phyllanthus amarus and Phyllanthus urinaria, as well as various Euphorbia species researchgate.netnih.govtaylorandfrancis.com. Geraniin A can also be found in foods like raspberries, strawberries, blackberries, pomegranate, almonds, and walnuts nih.gov.
The biosynthesis of Geraniin A involves the esterification of a glucose molecule with units derived from gallic acid and hexahydroxydiphenic acid (HHDP), including a modified dehydrohexahydroxydiphenic acid (DHHDP) group wikipedia.orgresearchgate.net. The precise enzymatic pathways and regulatory mechanisms governing Geraniin A biosynthesis in plants are areas of ongoing research researchgate.netresearchgate.net.
While the search results provide information on the natural occurrence and isolation of Geraniin A, detailed research findings specifically on biotechnological approaches for enhanced production are limited in the provided snippets. One search result mentions the bioproduction of geranyl esters (a different class of compounds derived from geraniol) using engineered Escherichia coli and enzymatic conversion, which is not directly applicable to Geraniin A nih.gov. Another mentions advancements in bioproduction and secondary metabolite discovery in a broad context frontiersin.org. Therefore, specific biotechnological methods for enhancing Geraniin A production, such as metabolic engineering of host organisms or optimization of plant tissue culture for increased yield, were not prominently detailed in the search results.
Similarly, the search results did not provide extensive data tables specifically focused on comparative yields from different biotechnological approaches for enhanced production.
Methodological advances in the isolation and purification of Geraniin A from plant sources have been reported. Traditional and commonly used methods involve extraction followed by various chromatographic techniques.
Extraction of Geraniin A typically begins with plant material, such as the rind of Nephelium lappaceum or the herbs of Geranium species, using solvents like ethanol (B145695) or hot water, sometimes with the addition of an acid like citric acid nih.govtandfonline.comtaylorandfrancis.comscispace.comnih.gov.
Purification methods often employ reverse-phase chromatography, particularly using C18 silica (B1680970) columns nih.govtandfonline.comtaylorandfrancis.comresearchgate.net. Step gradients of water and acetonitrile (B52724) or methanol (B129727) are used for elution nih.govtandfonline.com. Crystallization can be subsequently used to further purify Geraniin A, yielding high purity levels tandfonline.comresearchgate.net.
Recent advances and variations in purification techniques include the use of medium-pressure liquid chromatography (MPLC) with a reversed-phase C18 column system and preparative high-performance liquid chromatography (HPLC) spkx.net.cn. High-speed counter-current chromatography (HSCCC) has also been reported for purifying Geraniin A from Geranium species extracts, showing high yield and purity researchgate.net.
Other methods explored for purification include supercritical extraction, membrane treatment, dialytic membrane treatment, recrystallization, centrifugal separation, synthetic adsorbent treatment, and ion-exchange resin treatment scispace.com. Partial purification using adsorbent resins like Amberlite XAD-16 before preparative HPLC has also been employed mdpi.com.
The purity of isolated Geraniin A is commonly assessed using HPLC nih.govnih.govresearchgate.net. LC-MS and NMR are used for identification and structural confirmation taylorandfrancis.comnih.gov. Reported purification yields vary depending on the source material and the specific methods used. For instance, purification from N. lappaceum rind extract using reverse-phase chromatography and crystallization has yielded approximately 10.8% tandfonline.com to 21% taylorandfrancis.comresearchgate.net of crystalline Geraniin A with purity levels often exceeding 95% nih.govtandfonline.comnih.govresearchgate.net. Impurities like corilagin (B190828) and elaeocarpusin, which are structurally related ellagitannins, have been identified during the purification process taylorandfrancis.comresearchgate.net.
The thermal stability of purified Geraniin A has been studied, showing instability upon heating, with significant degradation occurring at elevated temperatures (e.g., 73.97% degradation after treatment at 100 °C for 2 hours) spkx.net.cn. Degradation products include compounds such as gallic acid, corilagin, ellagic acid, and brevifolin carboxylic acid spkx.net.cn.
While specific data tables comparing yields or efficiencies of different biotechnological enhancement methods were not found, data on purification yields from various isolation techniques are available.
Table: Purification Yields of Geraniin A from Nephelium lappaceum Rind
| Method | Yield (%) | Purity (%) | Source |
| Reverse-phase C18 chromatography + Crystallization | ~10.8 | 97-99 | tandfonline.com |
| Reverse-phase C18 chromatography + Crystallization | 21 | ~98 | researchgate.net |
| Reverse-phase C18 chromatography | 21 | Not specified | taylorandfrancis.com |
| MPLC (C18) + Preparative HPLC | 6.00 | 95.63 | spkx.net.cn |
Note: Yields are based on the dry mass of the rambutan peel or crude extract as reported in the sources.
Table: Geraniin A Content in Rambutan Peel
| Material | Content ( g/100 g) | Basis | Source |
| Freeze-dried rambutan peel | 12.67 | Dry matter | spkx.net.cn |
The information gathered highlights the natural prevalence of Geraniin A in numerous plant species, particularly in the rind of Nephelium lappaceum. While methods for its isolation and purification are well-established and continue to be refined, detailed biotechnological approaches for significantly enhancing its production were not extensively covered in the provided search results.
Metabolism and Pharmacological Fate of Geraniin a
In Vitro Metabolic Transformations of Geraniin (B209207) A
In vitro studies have been instrumental in understanding the metabolic pathways of geraniin A, particularly its breakdown by microbial communities and enzymatic hydrolysis. thieme-connect.deacs.org
Biotransformation by Microbial Communities
The gut microbiota plays a crucial role in the metabolism of geraniin A. nih.govtandfonline.com Upon oral ingestion, geraniin A is broken down by gut microbes into smaller metabolites, which facilitates their absorption into the circulation. tandfonline.comresearchgate.net Studies using rat intestinal microflora suspensions have shown that geraniin A is anaerobically incubated and transformed into several metabolites. thieme-connect.deacs.org This microbial transformation is a key step in unlocking the bioactivity of geraniin A. tandfonline.com The gut microbiota converts ellagitannins, including geraniin A, into ellagic acid, which is then further metabolized into various urolithins. wikipedia.orgmdpi.commdpi.com While specific bacterial taxa responsible for urolithin A production are not fully identified, Clostridiales and Ruminococcaceae are considered potential candidates. mdpi.com
Characterization of Enzymatic Hydrolysis Products
Enzymatic hydrolysis, particularly in the gastrointestinal tract, also contributes to the breakdown of geraniin A. researchgate.net Geraniin A can be hydrolyzed under acidic conditions or by enzymes, yielding several products. thieme-connect.de Partial hydrolysis of geraniin A can produce corilagin (B190828), while complete hydrolysis yields gallic acid and ellagic acid. researchgate.netthieme-connect.deresearchgate.net Studies using rat fecal suspensions have demonstrated that geraniin A is initially hydrolyzed by microflora, leading to the formation of corilagin, gallic acid, ellagic acid, and brevifolincarboxylic acid. thieme-connect.deresearchgate.net
Identification and Characterization of Geraniin A Metabolites
The metabolic transformation of geraniin A results in a profile of diverse metabolites, many of which are more bioavailable and biologically active than the parent compound. tandfonline.comthieme-connect.com
Structural Elucidation of Major Bioactive Metabolites (e.g., Ellagic Acid, Corilagin, Gallic Acid, Urolithins)
Several major bioactive metabolites have been identified and structurally characterized following geraniin A metabolism. These include ellagic acid, corilagin, gallic acid, and various urolithins. tandfonline.comthieme-connect.deresearchgate.net
Ellagic Acid: Formed from the hydrolysis of ellagitannins like geraniin A, ellagic acid is a key intermediate in the metabolic pathway leading to urolithins. thieme-connect.demdpi.com
Corilagin: This is a product of partial hydrolysis of geraniin A. researchgate.netthieme-connect.deresearchgate.net
Gallic Acid: Complete hydrolysis of geraniin A yields gallic acid. researchgate.netthieme-connect.deresearchgate.net
Urolithins: These are microbial metabolites derived from ellagic acid through decarboxylation and dehydroxylation. wikipedia.orgmdpi.commdpi.com Urolithin A is considered one of the most bioactive urolithins. wikipedia.orgmdpi.com Other urolithins, such as urolithin B and urolithin C, have also been identified as metabolites of ellagitannins. ontosight.ainih.govwikipedia.org
Studies have isolated and determined the structures of several dibenzopyran derivatives as urinary and intestinal microbial metabolites in rats after geraniin A ingestion. acs.orgthieme-connect.com
Analytical Profiling of Metabolite Signatures
Analytical techniques, such as HPLC-ESI-MS/MS and LC-MS, are employed to profile the metabolite signatures of geraniin A in biological samples like urine, plasma, and bile. thieme-connect.deacs.orgmdpi.com These methods allow for the identification and quantification of the various metabolites formed. thieme-connect.deacs.org For instance, urinary excretion of geraniin A metabolites, including methoxy-substituted metabolites and microbial metabolites, has been demonstrated and identified by comparing their retention times to standards using reversed-phase HPLC analysis. thieme-connect.de LCMS analysis has also been used to confirm the identity of geraniin A and detect related compounds like chebulagic acid. nih.gov
Impact of Metabolites on Subsequent Biological Activities of Geraniin A
The biological activities observed after the consumption of geraniin A are largely attributed to its metabolites rather than the parent compound itself. tandfonline.comresearchgate.net These metabolites, including ellagic acid, corilagin, gallic acid, and urolithins, have demonstrated various beneficial effects. tandfonline.com
For example, geraniin A metabolites like corilagin, ellagic acid, gallic acid, and urolithin A have been shown to effectively inhibit carbohydrate-digestive enzymes such as α-amylase and α-glucosidase, contributing to the management of postprandial hyperglycemia. tandfonline.com Urolithin A has been particularly noted for its ability to enhance nuclear translocation and DNA-binding activity of Nrf2, promoting the expression of endogenous antioxidants and reducing oxidative stress and inflammation. tandfonline.com Ellagic acid and urolithin A have also been reported to alleviate symptoms of diabetes mellitus. tandfonline.com
Investigational Biological Activities and Preclinical Mechanistic Studies of Geraniin a
Antioxidant and Redox Homeostasis Modulatory Effects of Geraniin (B209207) A
Geraniin A demonstrates notable antioxidant capabilities through multiple mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems.
Geraniin A exhibits potent free radical-scavenging activity. nih.govresearchgate.net Studies have shown its ability to scavenge hydroxyl radicals and DPPH radicals in cell-free systems. researchgate.net This direct antioxidant action is attributed to the presence of galloyl and hexahydroxydiphenoyl (HHDP) groups in its chemical structure. researchgate.net
In cellular models, geraniin has been observed to reduce intracellular levels of reactive oxygen species (ROS). researchgate.net For instance, it has been shown to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and gamma-radiation by mitigating ROS production. researchgate.netresearchgate.netnih.gov This ROS mitigation effect contributes to the protection of cellular components, including lipid membranes and proteins, from oxidative damage. researchgate.netresearchgate.net Furthermore, geraniin has been shown to attenuate H₂O₂-induced apoptosis in mesenchymal stem cells by reducing excessive ROS levels and preserving mitochondrial function. nih.gov
Beyond direct scavenging, geraniin modulates the expression and activity of endogenous antioxidant enzymes. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.netmdpi.com Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. researchgate.netoncotarget.com
Upon treatment with geraniin, an increased nuclear translocation of Nrf2 has been observed. nih.gov This activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). nih.govresearchgate.net The induction of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative stress-induced cell death. nih.govresearchgate.net Studies have indicated that the activation of the Nrf2 pathway by geraniin can be dependent on upstream signaling pathways like PI3K/AKT and ERK1/2. nih.govresearchgate.net
The table below summarizes the effects of Geraniin A on key antioxidant markers.
| Marker | Effect of Geraniin A | Cell/System Studied | Reference |
| DPPH Radicals | Scavenged | Cell-free system | researchgate.net |
| Hydroxyl Radicals | Scavenged | Cell-free system | researchgate.net |
| Intracellular ROS | Reduced | V79-4, HepG2, MSCs | nih.govresearchgate.netnih.gov |
| Nrf2 | Increased nuclear translocation | HepG2 cells | nih.gov |
| HO-1 | Upregulated expression | HepG2 cells | nih.govresearchgate.net |
| NQO1 | Upregulated expression | HepG2 cells | nih.govresearchgate.net |
| Glutathione (B108866) (GSH) | Increased levels | HepG2, MSCs | nih.govnih.govresearchgate.net |
| Superoxide Dismutase (SOD) | Increased activity | V79-4 cells | researchgate.net |
| Catalase (CAT) | Increased activity | V79-4 cells | researchgate.net |
Radical Scavenging and Reactive Oxygen Species (ROS) Mitigation
Antineoplastic and Cell Death Inducing Mechanisms of Geraniin A
Geraniin A has demonstrated significant antineoplastic properties in various cancer cell lines, exerting its effects through the inhibition of cell proliferation, induction of apoptosis, and modulation of the cell cycle.
Preclinical studies have consistently shown that geraniin inhibits the proliferation of a range of cancer cells in a dose-dependent manner. nih.gov For example, it has been found to suppress the growth of human colorectal cancer cells (SW480 and HT-29), bladder cancer cells (T24), and breast cancer cells (MCF-7). nih.govajol.inforesearchgate.net
In addition to inhibiting proliferation, geraniin has been shown to effectively reduce the colony formation ability of cancer cells. nih.govnih.gov This indicates its potential to impede the clonogenic survival and long-term growth of tumors.
The table below presents the observed inhibitory effects of Geraniin A on the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Observed Effect | Reference |
| SW480 | Colorectal Cancer | Inhibition of proliferation and colony formation | nih.gov |
| HT-29 | Colorectal Cancer | Inhibition of proliferation and colony formation | nih.gov |
| T24 | Bladder Cancer | Decreased cell viability | ajol.info |
| MCF-7 | Breast Cancer | Potent anti-proliferative effects | researchgate.net |
| HCT116 | Colorectal Cancer | Dose-dependent decrease of cell proliferation | nih.gov |
A key mechanism underlying the anticancer activity of geraniin is the induction of apoptosis, or programmed cell death. nih.gov This is achieved through the activation of multiple signaling pathways.
Caspase Cascades: Geraniin treatment has been shown to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9. nih.govnih.gov The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly-(ADP-ribose) polymerase (PARP), ultimately leading to cell death. nih.gov
Mitochondrial Disruption: Geraniin can induce the intrinsic pathway of apoptosis by disrupting mitochondrial function. This involves a decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the caspase cascade. nih.gov
Fas Ligand Up-regulation: Geraniin has been found to up-regulate the expression of Fas ligand (FasL). nih.gov The binding of FasL to its receptor, Fas, initiates the extrinsic pathway of apoptosis, leading to the activation of caspase-8. nih.govuc.pt
FAK Cleavage: Focal Adhesion Kinase (FAK), a protein involved in cell survival and adhesion, has been identified as a target of geraniin-induced apoptosis. nih.gov Geraniin triggers the caspase-3-mediated cleavage of FAK, which is believed to contribute to the detachment and death of cancer cells. nih.govuni.lu
Geraniin can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. ajol.info In human bladder cancer T24 cells, geraniin was found to cause cell cycle arrest in the S phase. ajol.info In other cancer cell lines, such as prostate cancer PC-3 cells, extracts containing geraniin induced a G0/G1-phase arrest, while in MeWo melanoma cells, an S-phase arrest was observed. plos.org This cell cycle arrest prevents cancer cells from dividing and proliferating. Furthermore, in human colorectal cancer cells, geraniin has been shown to weaken the spindle assembly checkpoint (SAC) by decreasing the expression of key SAC kinases like Mad2 and Bub1, leading to mitotic aberrations and chromosomal instability, which can ultimately trigger cell death. nih.gov
Suppression of Cancer Cell Migration and Invasion (e.g., MMP-2, FAK/Src, ERK1/2 pathways)
Preclinical research indicates that Geraniin A possesses the ability to inhibit the migration and invasion of cancer cells, a critical aspect of metastasis. Studies on human oral cancer cell lines, SCC-9 and SCC-14, have demonstrated that Geraniin A can impede cell motility. nih.gov The underlying mechanism for this is attributed to the downregulation of matrix metalloproteinase-2 (MMP-2) expression and activity. nih.govsci-hub.se MMPs are a family of enzymes crucial for the degradation of the extracellular matrix, a key process in cancer cell invasion. sci-hub.se
Further investigation into the molecular pathways involved revealed that Geraniin A exerts its inhibitory effects by suppressing the phosphorylation of several key signaling proteins. nih.gov Specifically, it has been shown to potently inhibit the phosphorylation of focal adhesion kinase (FAK), Src, and extracellular signal-regulated kinase (ERK)1/2. nih.govsci-hub.se The FAK/Src and ERK1/2 signaling pathways are known to play significant roles in regulating cell migration and invasion. By attenuating these pathways, Geraniin A effectively reduces the expression and activity of MMP-2, thereby hindering the migratory and invasive capabilities of cancer cells. nih.govsci-hub.se Interestingly, Geraniin A did not appear to affect the phosphorylation of other related kinases such as p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase 1/2. nih.gov
In human osteosarcoma U2OS cells, Geraniin A was also found to inhibit migration and invasion by reducing MMP-9 expression through the regulation of the PI3K/Akt and ERK1/2 signaling pathways. nih.gov
Table 1: Effect of Geraniin A on Cancer Cell Migration and Invasion Pathways
| Target Pathway/Molecule | Effect of Geraniin A | Cancer Cell Line | Reference |
|---|---|---|---|
| MMP-2 Activity and Expression | Reduced | SCC-9 and SCC-14 (Oral Cancer) | nih.govsci-hub.se |
| FAK Phosphorylation | Suppressed | SCC-9 (Oral Cancer) | nih.govsci-hub.se |
| Src Phosphorylation | Suppressed | SCC-9 (Oral Cancer) | nih.govsci-hub.se |
| ERK1/2 Phosphorylation | Suppressed | SCC-9 (Oral Cancer), U2OS (Osteosarcoma) | nih.govsci-hub.senih.gov |
| MMP-9 Expression | Suppressed | U2OS (Osteosarcoma) | nih.gov |
| PI3K/Akt Phosphorylation | Suppressed | U2OS (Osteosarcoma) | nih.gov |
Anti-inflammatory and Immunomodulatory Potentials of Geraniin A
Geraniin A has demonstrated significant anti-inflammatory and immunomodulatory activities in various preclinical models. mdpi.combmbreports.org These properties are largely attributed to its ability to regulate the expression of pro-inflammatory cytokines and modulate key immunological signaling pathways. mdpi.comnih.gov
Research has consistently shown that Geraniin A can suppress the production of several pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Geraniin A effectively reduced the production of nitric oxide (NO) and other pro-inflammatory cytokines. cabidigitallibrary.orgnih.gov Furthermore, in a mouse model of LPS-induced acute lung injury, treatment with Geraniin A markedly suppressed the elevated levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). oncotarget.com Similarly, in a rat model of haloperidol-induced orofacial dyskinesia, Geraniin A attenuated the increase in TNF-α, IL-1β, and IL-6 in the striatum. mdpi.com In studies on azoxymethane-induced colorectal cancer in rats, Geraniin A treatment reduced the levels of a wide range of pro-inflammatory cytokines, including IL-2, IL-1α, IL-1β, IL-4, IL-6, IL-12, IL-17A, IFN-γ, and TNF-α. nih.gov It also possesses immunomodulatory properties by inhibiting TNF-α. wikipedia.org
The anti-inflammatory effects of Geraniin A are closely linked to its ability to modulate critical signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. oncotarget.com
In LPS-stimulated RAW 264.7 cells, the anti-inflammatory effects of Geraniin A were mediated by impairing the translocation of NF-κB. cabidigitallibrary.orgnih.gov In a mouse model of acute lung injury, Geraniin A was shown to inhibit NF-κB activation. oncotarget.com Furthermore, Geraniin A has been observed to inhibit the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com Studies have also shown that Geraniin A can inhibit TNF-α-induced impairments in bone marrow stem cells through the NF-κB and p38 MAPK signaling pathways. nih.gov
Table 2: Anti-inflammatory and Immunomodulatory Effects of Geraniin A
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Regulation of Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 cells | Reduced production of NO and pro-inflammatory cytokines. | cabidigitallibrary.orgnih.gov |
| LPS-induced acute lung injury in mice | Suppressed elevated levels of TNF-α, IL-6, and IL-1β. | oncotarget.com | |
| Haloperidol-induced orofacial dyskinesia in rats | Attenuated the increase in TNF-α, IL-1β, and IL-6. | mdpi.com | |
| Azoxymethane-induced colorectal cancer in rats | Reduced levels of IL-2, IL-1α, IL-1β, IL-4, IL-6, IL-12, IL-17A, IFN-γ, and TNF-α. | nih.gov | |
| Impact on Immunological Signaling Pathways | LPS-stimulated RAW 264.7 cells | Impaired translocation of NF-κB. | cabidigitallibrary.orgnih.gov |
| LPS-induced acute lung injury in mice | Inhibited NF-κB activation. | oncotarget.com | |
| General anti-inflammatory mechanism | Inhibits the NF-κB signaling pathway. | mdpi.com | |
| TNF-α-stimulated bone marrow stem cells | Inhibited impairments through NF-κB and p38 MAPK pathways. | nih.gov |
Regulation of Pro-inflammatory Cytokine Expression
Antihyperglycemic and Metabolic Regulatory Effects of Geraniin A
Geraniin A has been investigated for its potential benefits in managing hyperglycemia and regulating metabolic functions. tandfonline.com Upon oral administration, Geraniin A is metabolized by gut microbiota into smaller, more readily absorbable compounds like corilagin (B190828), ellagic acid, gallic acid, and various urolithins, which are believed to contribute to its biological activities. tandfonline.comtandfonline.com
Preclinical studies suggest that Geraniin A and its metabolites improve glucose homeostasis through multiple mechanisms. tandfonline.comtandfonline.com One key mechanism is the inhibition of excessive dietary glucose absorption. tandfonline.comtandfonline.com Additionally, these compounds have been shown to improve glucose tolerance. nih.govmonash.edu In high-fat diet-induced diabetic animal models, oral supplementation with Geraniin A led to improvements in various glycemic parameters, including fasting blood glucose. tandfonline.com
Geraniin A and its metabolites appear to positively influence insulin (B600854) sensitivity and the function of pancreatic beta-cells. tandfonline.comtandfonline.com They contribute to the recovery of pancreatic β-cell homeostasis, which is crucial for insulin production. tandfonline.comtandfonline.com In diabetic rodents, oral supplementation with Geraniin A and its metabolites improved circulating levels of insulin. tandfonline.com Furthermore, treatment with a geraniin-enriched extract was found to improve insulin sensitivity and significantly reduce the homeostatic model assessment of insulin resistance (HOMA-IR) in high-fat diet-fed rats. nih.govmonash.edu
Some of the metabolites of Geraniin A, such as urolithin A and urolithin C, have been shown to directly encourage insulin secretion from β-cells. tandfonline.com This effect may be mediated through the activation of L-type Ca2+ channels and the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. tandfonline.com Additionally, an increase in glucagon-like peptide-1 (GLP-1) production, an incretin (B1656795) hormone that enhances insulin secretion, has been observed. tandfonline.comsciopen.comresearchgate.net
Table 3: Antihyperglycemic and Metabolic Regulatory Effects of Geraniin A
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Glucose Homeostasis Improvement | General mechanism | Inhibits excessive dietary glucose absorption. | tandfonline.comtandfonline.com |
| High-fat diet-induced diabetic animals | Improved glycemic parameters including fasting blood glucose. | tandfonline.com | |
| High-fat diet-fed rats | Improved glucose tolerance. | nih.govmonash.edu | |
| Insulin Sensitivity and Pancreatic Beta-Cell Function | General mechanism | Recovers pancreatic β-cell homeostasis for insulin production. | tandfonline.comtandfonline.com |
| Diabetic rodents | Improved circulating levels of insulin. | tandfonline.com | |
| High-fat diet-fed rats | Improved insulin sensitivity and reduced HOMA-IR. | nih.govmonash.edu | |
| In vitro (β-cells) | Metabolites (urolithins) directly encourage insulin secretion via L-type Ca2+ channels and ERK1/2 pathway. | tandfonline.com | |
| In vivo | Increased production of GLP-1. | tandfonline.comsciopen.com |
Influence on Hepatic and Systemic Lipid Metabolism
Geraniin has demonstrated notable effects on lipid metabolism in preclinical studies. In high-fat diet (HFD)-induced obese Sprague Dawley rats, supplementation with geraniin led to a significant attenuation of elevated total cholesterol (TC), triacylglyceride (TG), and low-density lipoprotein (LDL) levels. nih.govresearchgate.net Specifically, a 5 mg dose of geraniin was effective in significantly lowering both TG and LDL. nih.gov This hypolipidemic activity is thought to be associated with the upregulation of hepatic peroxisome proliferator-activated receptor alpha (PPARα). nih.gov PPARα is a key regulator of genes involved in the oxidation of fatty acids in both mitochondria and peroxisomes, which in turn helps to reduce the accumulation of triglycerides in circulation. nih.gov
Studies have shown that geraniin treatment can significantly upregulate the expression of hepatic PPARα. nih.gov This upregulation is a potential mechanism for the observed improvements in lipid profiles. Furthermore, geraniin has been observed to modulate hepatic lipid metabolic pathways, including the synthesis of coenzyme A, fatty acid metabolism, and cholesterol metabolism. nih.gov The reduction in circulating lipids and prevention of fat accretion suggest that geraniin may act by suppressing lipogenic enzymes. researchgate.net
The impact of geraniin on liver health has also been noted. In rats fed a high-fat diet, which typically causes hepatic damage, geraniin treatment significantly decreased the plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are biomarkers for liver dysfunction. researchgate.net This protective effect correlated with a reduction in the relative liver weight of the treated animals. researchgate.net
Table 1: Effect of Geraniin on Plasma Lipid Profile in High-Fat Diet-Fed Rats
| Parameter | High-Fat Diet (HFD) Control | HFD + 5 mg Geraniin | HFD + Geraniin-Enriched Extract (GEE) |
|---|---|---|---|
| Total Cholesterol (TC) | Increased | No significant change | Attenuated increase |
| Triacylglyceride (TG) | Non-significant increase | Significantly lowered | Attenuated increase |
| Low-Density Lipoprotein (LDL) | Increased | Significantly lowered | Attenuated increase |
Source: nih.gov
Interaction with Gut Microbiota and Short-Chain Fatty Acid Production
Due to its poor bioavailability, it is hypothesized that the metabolic benefits of geraniin are largely mediated through its interaction with the gut microbiota. nih.gov The gut microbiota can metabolize geraniin, and these resulting metabolites, along with geraniin itself, are thought to be responsible for the observed improvements in metabolic parameters. nih.gov
Preclinical studies have investigated the influence of geraniin on the production of short-chain fatty acids (SCFAs), which are key products of bacterial fermentation in the gut and play a role in various physiological processes. nih.govfrontiersin.org In rats fed a high-fat diet, which led to a significant reduction in plasma acetate (B1210297), geraniin treatment did not produce a significant difference in acetate levels compared to the untreated HFD group. nih.govresearchgate.net Similarly, plasma concentrations of propionate (B1217596) and butyrate (B1204436) were not significantly altered by the high-fat diet itself. nih.gov However, there was an observable increasing trend in butyrate concentrations with a 5 mg geraniin treatment. nih.govresearchgate.net
The modulation of gut microbiota composition by geraniin is an area of active investigation. Certain bacteria, such as Akkermansia and Gordonibacter, are known to be involved in the production of urolithins from ellagitannins like geraniin. acs.org The production of SCFAs, such as propionate, has been positively correlated with the presence of these bacteria. acs.org These interactions highlight the potential for geraniin to exert its effects through the gut-liver axis, influencing both local gut health and systemic metabolism. researchgate.net
Table 2: Influence of Geraniin on Plasma Short-Chain Fatty Acid Concentrations
| Short-Chain Fatty Acid | High-Fat Diet (HFD) vs. Normal Diet (ND) | Effect of 5 mg Geraniin in HFD Rats |
|---|---|---|
| Acetate | Significantly reduced | No significant difference from HFD control |
| Propionate | No significant change | No significant difference from HFD control |
| Butyrate | No significant change | Increasing trend observed |
Source: nih.govresearchgate.net
Antiviral Properties and Molecular Interventions of Geraniin A
Geraniin has demonstrated significant antiviral activity against several viruses, including Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). springermedizin.deresearchgate.netnih.gov In vitro studies have shown that geraniin, isolated from Phyllanthus urinaria, actively suppresses HSV-2 infection. researchgate.netnih.gov The 50% inhibitory concentration (IC₅₀) of geraniin against HSV-2 was determined to be 18.4 ± 2.0 μM, with no toxic effects observed on the host cells at these antiviral concentrations. researchgate.netnih.gov While it also shows activity against HSV-1, its potency is more pronounced against HSV-2. researchgate.netnih.gov
Further research has confirmed that geraniin can effectively inhibit HSV-1 replication. mdpi.com It has been shown to reduce plaque formation and the activity of viral reporters in infected cells without affecting cell viability. mdpi.com The mechanism of action involves the inhibition of early stages of the viral life cycle. nih.govresearchgate.net For instance, with Dengue virus (DENV-2), geraniin was most effective when added at the early stages of infection, reducing viral infectivity and inhibiting the attachment of the virus to host cells. springermedizin.denih.gov Time-of-addition assays revealed that geraniin effectively inhibits DENV-2 RNA synthesis when introduced at earlier time points post-infection. researchgate.net Studies on other viruses, like Zika virus (ZIKV), also suggest that the antiviral action of geraniin is mediated by inhibiting the early steps of the viral infectious cycle rather than the replication stage itself. semanticscholar.org
The antiviral mechanism of geraniin often involves direct interaction with viral surface proteins, thereby preventing the virus from entering host cells. mdpi.comnih.gov The entry of HSV, for example, is a multi-step process initiated by the binding of viral glycoproteins, such as gB and gC, to heparan sulfate (B86663) on the host cell surface, followed by the interaction of glycoprotein (B1211001) gD with specific cellular receptors. mdpi.comijariit.com
Geraniin, as a hydrolyzable tannin, can bind directly to these viral surface glycoproteins, blocking the initial attachment to host cells. mdpi.comnih.gov Molecular docking studies have shown that geraniin effectively binds to HSV-1 glycoprotein B (gB). mdpi.com This dual action of disrupting viral particles and interfering with receptor binding underscores its potential as an antiviral agent. mdpi.com
In the case of Dengue virus (DENV), geraniin has been shown to bind to the viral envelope (E) protein, specifically at the domain III (DIII) region. springermedizin.denih.gov This interaction interferes with the initial cell-virus engagement and inhibits viral attachment. springermedizin.denih.gov Similarly, against SARS-CoV-2, geraniin was found to effectively block the binding between the spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, thus inhibiting viral entry. nih.gov
Inhibition of Viral Replication and Attachment (e.g., HSV-1, HSV-2)
Antibacterial Properties and Ultrastructural Effects of Geraniin A
Geraniin has demonstrated broad-spectrum antibacterial activity against various bacterial strains, including significant phytopathogens. nih.gov It has shown efficacy against Xanthomonas campestris pv. vitians, the causative agent of bacterial leaf spot in lettuce. nih.govresearchgate.netcanada.ca The minimum bactericidal concentration (MBC) of geraniin against this phytopathogen was determined to be 3.125 mg/ml. nih.govresearchgate.net At this concentration, a 45-minute treatment resulted in a significant increase in bacterial mortality. nih.govresearchgate.netcanada.ca
Geraniin's antibacterial effects extend to other plant pathogens like Streptomyces scabies, the cause of common scab in potatoes, where its activity was found to be 10 times higher than the crude methanol (B129727) extract from which it was isolated. tandfonline.com It has also been reported to be active against Pseudomonas cichorii and Ralstonia solanacearum. nih.govresearchgate.net Beyond phytopathogens, geraniin has shown inhibitory effects against human pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, Helicobacter pylori, and Pseudomonas aeruginosa. nih.gov
Table 3: Bactericidal Activity of Geraniin against Phytopathogens
| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) |
|---|---|---|
| Xanthomonas campestris pv. vitians | 0.024 | 3.125 |
| Pseudomonas cichorii | 0.781 | 6.25 |
Source: researchgate.net
Microscopic studies have provided insight into the mechanisms by which geraniin exerts its bactericidal effects. Transmission electron microscopy (TEM) has revealed that geraniin causes significant morphological and ultrastructural alterations in bacteria. nih.govresearchgate.netcanada.ca In Xanthomonas campestris pv. vitians, treatment with geraniin led to the degradation of the bacterial envelope. nih.govresearchgate.netresearchgate.net This damage to the cell membrane integrity was further confirmed by the uptake of SYTOX Green nucleic acid stain, which can only penetrate cells with compromised membranes. nih.govresearchgate.net
These structural changes are often accompanied by the leakage of cytoplasm and the formation of large, vacuole-like whitish areas within the cytoplasm. nih.govresearchgate.netresearchgate.net Furthermore, the formation of multi-membranous or multi-wall systems has been observed in treated bacteria. nih.govresearchgate.netnih.gov Another notable effect is the disappearance of the extracellular matrix that typically surrounds the bacterial cells. nih.govresearchgate.netcanada.ca These findings indicate that geraniin's primary mode of antibacterial action involves the disruption of the bacterial cell envelope, leading to a loss of structural integrity and eventual cell death. nih.govresearchgate.net
Morphological and Cellular Envelope Alterations in Bacterial Cells
Geraniin A has been observed to induce significant morphological and cellular changes in bacterial cells. Transmission electron microscopy (TEM) studies on the plant pathogen Xanthomonas campestris pv. vitians revealed that geraniin treatment leads to the degradation of the bacterial envelope. researchgate.netcanada.ca This damage to the outer protective layers of the bacteria often results in cytoplasm leakage and the formation of vacuole-like whitish areas within the cytoplasm. researchgate.netcanada.ca
Further ultrastructural analysis showed the development of multi-membranous or multi-wall systems in treated bacteria. researchgate.netcanada.ca An accumulation of extracellular electron-dense material was also frequently noted around the bacteria that had been exposed to geraniin. researchgate.netcanada.ca The SYTOX Green nucleic acid stain, which can only penetrate cells with compromised membranes, confirmed that geraniin damages the bacterial envelope. canada.caresearchgate.net In one study, after 45 minutes of exposure to a bactericidal concentration of geraniin, there was a significant increase in mortality compared to control groups. researchgate.netresearchgate.net These findings highlight that geraniin's antibacterial activity is at least partially due to its ability to disrupt the structural integrity of the bacterial cell envelope. canada.caresearchgate.net
Diuretic Activity and Renal Tubular Mechanisms of Geraniin A
Modulation of Electrolyte Excretion Profiles
Preclinical studies in male Wistar rats have demonstrated that geraniin possesses significant diuretic activity. physiology.orgresearchgate.netphysiology.org Administration of geraniin led to a notable increase in diuresis (urine output), natriuresis (sodium excretion), and calciuresis (calcium excretion). physiology.orgphysiology.orgbvsalud.org The magnitude of these effects on electrolyte excretion was comparable to that observed with the loop diuretic furosemide. physiology.orgresearchgate.netphysiology.org These results suggest that geraniin can modulate the renal handling of key electrolytes, leading to their increased elimination in the urine. physiology.orgresearchgate.net
Inhibition of Specific Renal Transporters (e.g., Na+-K+-2Cl- cotransporter NKCC2)
To elucidate the molecular mechanism behind its diuretic effect, the action of geraniin was investigated on specific renal transporters expressed in Xenopus laevis oocytes. physiology.orgresearchgate.netphysiology.org The results showed that geraniin significantly inhibits the activity of the Na+-K+-2Cl- cotransporter, NKCC2. physiology.orgbvsalud.orgnih.gov This transporter is primarily located in the thick ascending limb of the loop of Henle and plays a crucial role in the reabsorption of sodium, potassium, and chloride from the filtrate. By inhibiting NKCC2, geraniin effectively reduces the reabsorption of these ions, leading to increased water and electrolyte excretion. physiology.org
Interestingly, geraniin did not affect the activity of the Na+-Cl- cotransporter (NCC), which is the primary target of thiazide diuretics. physiology.orgphysiology.orgnih.gov This specificity for NKCC2 further aligns the mechanistic profile of geraniin with that of loop diuretics like furosemide. physiology.orgresearchgate.net However, a key difference noted was that the inhibitory effect of geraniin on NKCC2 appeared to be irreversible, which may be linked to its inhibitory action on heat shock protein 90. physiology.orgnih.gov
Other Notable Investigational Biological Activities of Geraniin A
Hepatoprotective Mechanisms
Geraniin has demonstrated hepatoprotective properties in several preclinical models of liver injury. tandfonline.comnih.gov Studies have shown its ability to offer protection against liver damage induced by toxins such as carbon tetrachloride, ethanol (B145695), and thioacetamide. frontiersin.orgresearchgate.net The hepatoprotective effects are often attributed to its potent antioxidant activity. tandfonline.commdpi.com For instance, in a high-fat diet-induced model of metabolic syndrome, geraniin supplementation was found to lower circulating levels of advanced glycation end-products (AGEs) and normalize the overexpression of their receptor (RAGE) in the liver. tandfonline.com Furthermore, geraniin has been observed to mitigate biomarkers of liver dysfunction, such as alanine transaminase (ALT) and aspartate transaminase (AST). frontiersin.org
Analgesic and Neuroprotective Effects
Geraniin has been investigated for its potential analgesic and neuroprotective activities. researchgate.net It has shown promise in mitigating neuronal damage and has been studied in the context of various neurological conditions. mdpi.com For example, in a rat model of haloperidol-induced orofacial dyskinesia, geraniin significantly reduced abnormal movements. mdpi.com This effect was associated with a reduction in oxidative stress, preservation of mitochondrial function, and decreased neuroinflammation and apoptosis in the striatum. mdpi.com The underlying mechanism appears to involve the activation of the Nrf2 signaling pathway, a key regulator of antioxidant defense. mdpi.com
Furthermore, in a model of cerebral ischemia/reperfusion injury, geraniin was found to reduce infarct volume, decrease neurological deficits, and alleviate neuronal pathological changes. nih.govnih.gov It achieved this by suppressing oxidative stress and neuronal apoptosis, with evidence pointing towards the activation of the Nrf2/HO-1 pathway. nih.govnih.gov These findings suggest that geraniin's neuroprotective effects are linked to its ability to combat oxidative stress and programmed cell death in the nervous system. nih.govnih.gov
Enzyme Inhibitory Profiles (e.g., Squalene (B77637) Epoxidase, BACE1, Tyrosinase, α-amylase, DPP-4)
Geraniin A has been the subject of various preclinical investigations to determine its potential as an enzyme inhibitor. Research has focused on several key enzymes involved in different biological pathways.
Squalene Epoxidase
Geraniin has demonstrated inhibitory activity against squalene epoxidase, an important enzyme in the cholesterol biosynthesis pathway. In one study, it was reported that a concentration of 4.1 µM of geraniin could inhibit 50% of squalene epoxidase activity in the liver. researchgate.netresearchgate.net Further research on rat recombinant squalene epoxidase confirmed this potency, establishing an IC50 value of 4.1 µM. bindingdb.org Molecular docking studies have also suggested that geraniin has the potential to bind to the active site of squalene synthase, a related enzyme in the same pathway. researchgate.net
Geraniin A: Squalene Epoxidase Inhibition
| Enzyme | Inhibitory Concentration (IC50) | Source Organism/System | Reference |
|---|---|---|---|
| Squalene Epoxidase | 4.1 µM | Liver | researchgate.netresearchgate.net |
| Recombinant Squalene Epoxidase | 4.1 µM | Rat | bindingdb.org |
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
Geraniin, isolated from Geranium thunbergii, has been identified as a significant inhibitor of BACE1, a key enzyme in the production of amyloid-β peptide, which is implicated in Alzheimer's disease. thieme-connect.com Studies have shown that geraniin suppresses BACE1 activity in a concentration-dependent manner, with a reported IC50 value of 4.0 µM. thieme-connect.comresearchgate.netrootspress.orgnih.gov Kinetic analysis using a Dixon plot revealed that the inhibition is noncompetitive with the substrate. thieme-connect.comrootspress.org The inhibition constant (Ki) for geraniin against BACE1 was determined to be 2.8 x 10⁻⁶ M. thieme-connect.com Notably, geraniin showed relative specificity for BACE1, as it did not produce significant inhibition against α-secretase or other serine proteases like trypsin and chymotrypsin. thieme-connect.com
Geraniin A: BACE1 Inhibition
| Enzyme | IC50 | Ki Value | Inhibition Type | Reference |
|---|---|---|---|---|
| BACE1 | 4.0 µM | 2.8 µM | Noncompetitive | thieme-connect.comresearchgate.netrootspress.org |
Tyrosinase
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for managing hyperpigmentation. In silico studies focused on major compounds from Geranium species have identified geraniin as one of the most active inhibitors of the tyrosinase enzyme. mdpi.comresearchgate.net These computational analyses suggest that geraniin exhibits good molecular linkage with the active site of tyrosinase. researchgate.net While extracts containing geraniin have demonstrated tyrosinase inhibitory activity, specific IC50 values for the purified compound are not extensively detailed in the reviewed literature. mdpi.com
Geraniin A: Tyrosinase Inhibition Profile
| Enzyme | Finding | Methodology | Reference |
|---|---|---|---|
| Tyrosinase | Identified as a potentially active inhibitor. | In Silico (Computational) Study | mdpi.comresearchgate.net |
α-amylase
α-amylase is a crucial enzyme in the digestive system responsible for breaking down complex carbohydrates. The inhibition of this enzyme can help manage postprandial hyperglycemia. Geraniin isolated from Nephelium lappaceum (rambutan) was found to be a potent inhibitor of α-amylase, with a reported IC50 value of 0.93 μg/mL. researchgate.net However, some research indicates that the metabolites of geraniin, produced upon oral ingestion, may be more directly responsible for this biological effect. tandfonline.com Other studies have noted that while pure geraniin is active, certain plant extracts containing it can exhibit even stronger α-amylase inhibitory activity. researchgate.net
Geraniin A: α-amylase Inhibition
| Enzyme | IC50 | Source | Reference |
|---|---|---|---|
| α-amylase | 0.93 µg/mL | Isolated from Nephelium lappaceum | researchgate.net |
Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is an enzyme that deactivates incretin hormones, which are important for regulating blood glucose levels. Inhibiting DPP-4 is a therapeutic strategy for type 2 diabetes. unej.ac.id While direct in vitro inhibitory data for geraniin against DPP-4 is limited, computational analyses have identified geraniin as a potential DPP-4 inhibitor. mdpi.com Research into the biological effects of geraniin suggests that its metabolites may play a significant role. For instance, urolithin A, a metabolite of geraniin, was found to attenuate DPP-4 activity in vitro with an IC50 value of 0.095 mg/mL. tandfonline.com
Geraniin A & Metabolites: DPP-4 Inhibition
| Compound | Finding/IC50 | Methodology/Note | Reference |
|---|---|---|---|
| Geraniin | Identified as a potential inhibitor. | In Silico (Computational) Analysis | mdpi.com |
| Urolithin A (Geraniin Metabolite) | 0.095 mg/mL | In Vitro Assay | tandfonline.com |
Molecular and Cellular Mechanisms of Action of Geraniin a
Receptor Binding and Ligand-Target Interactions
Geraniin (B209207) A's ability to interact with specific protein targets is a key determinant of its pharmacological activity. Research has identified several proteins that Geraniin A can bind to, influencing their function and downstream signaling.
Viral Proteins: In the context of viral infections, Geraniin A has been shown to directly bind to viral proteins, inhibiting viral entry and replication. For instance, it binds to the domain III of the Dengue virus type-2 (DENV-2) envelope protein. springermedizin.de Similarly, it can interact with the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor, effectively blocking the virus's entry into human cells. nih.gov Biolayer interferometry analysis revealed a high affinity of Geraniin A for both the spike protein (equilibrium dissociation constant, KD = 0.63 μM) and the hACE2 receptor (KD = 1.12 μM). nih.gov
Enzymes and Cellular Receptors: In silico docking studies have predicted the binding of Geraniin A to various enzymes and receptors. It has shown a strong binding affinity for squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis, with a binding affinity of -12.2 kcal/mol. aip.org Additionally, molecular docking has indicated its potential to bind to the NF-κB1 receptor with a binding affinity of -8.6 kcal/mol. tjnpr.org
Focal Adhesion Kinase (FAK): Geraniin A has been shown to induce apoptosis in human melanoma cells by promoting the caspase-3 mediated cleavage of Focal Adhesion Kinase (FAK). um.esscispace.com
These interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions between Geraniin A and the amino acid residues within the binding pockets of these target proteins. aip.org
Modulation of Intracellular Signaling Pathways
Geraniin A's influence extends to the modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and stress responses.
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Geraniin A has been demonstrated to modulate this pathway in various cell types.
In cancer cells, such as human bladder transitional carcinoma T24 cells and nasopharyngeal cancer C666-1 cells, Geraniin A downregulates the phosphorylation of PI3K and Akt. ajol.infonih.gov This inhibition of the PI3K/Akt pathway contributes to its anti-tumor effects by suppressing cell viability and promoting apoptosis. ajol.info
Conversely, in non-cancerous cells like bone marrow-derived mesenchymal stem cells (MSCs), Geraniin A has been shown to activate the PI3K/Akt pathway, thereby protecting the cells from oxidative stress-induced injury. spandidos-publications.com This cytoprotective effect was attenuated by the PI3K inhibitor LY294002, confirming the pathway's involvement. spandidos-publications.com
Geraniin A has been found to inhibit the migration and invasion of human oral cancer cells by suppressing the FAK/Src and ERK1/2 signaling pathways. sci-hub.senih.gov It achieves this by reducing the phosphorylation of FAK, Src, and ERK1/2. sci-hub.senih.gov This leads to the downregulation of matrix metalloproteinase-2 (MMP-2) expression and activity, a key enzyme involved in breaking down the extracellular matrix, which is essential for cell migration and invasion. sci-hub.senih.gov Notably, blocking the MAPK/ERK1/2 pathway with an inhibitor further enhanced the anti-migration effect of Geraniin A. sci-hub.senih.gov
The Nrf2-Keap1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, leading to its degradation. nih.govfrontiersin.org Upon exposure to oxidative stress or certain chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. nih.govfrontiersin.org
Geraniin A is a potent activator of the Nrf2-Keap1 pathway. mdpi.comresearchgate.net It promotes the nuclear translocation of Nrf2 and enhances the expression of Nrf2-dependent antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). researchgate.netspandidos-publications.com This activation of the Nrf2 pathway contributes to Geraniin A's neuroprotective and cytoprotective effects by mitigating oxidative stress. mdpi.comresearchgate.net The activation of Nrf2 by Geraniin A appears to be mediated, at least in part, through the PI3K/Akt and ERK1/2 signaling pathways. researchgate.net
Focal Adhesion Kinase (FAK)/Src and Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation
Alterations in Gene Expression and Protein Levels
The modulation of signaling pathways by Geraniin A ultimately leads to changes in the expression of genes and proteins that control fundamental cellular processes, most notably apoptosis.
Apoptosis, or programmed cell death, is a tightly regulated process involving a balance between pro-apoptotic and anti-apoptotic proteins. Geraniin A has been consistently shown to modulate the expression of key apoptosis-related proteins, tipping the balance towards cell death in cancer cells and promoting survival in other contexts.
In various cancer cell lines, Geraniin A treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. ajol.infonih.gov This shift in the Bcl-2/Bax ratio is a critical event in the initiation of the mitochondrial apoptotic pathway. nih.govviamedica.pl The Bcl-2 family of proteins regulates the permeability of the mitochondrial membrane, and an increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. viamedica.plmdpi.com
Following the release of cytochrome c, a cascade of caspases, which are proteases that execute the apoptotic program, is activated. Geraniin A has been observed to increase the levels of cleaved (active) caspase-3 and caspase-9. nih.govkjpp.net Caspase-9 is an initiator caspase activated by the apoptosome, while caspase-3 is an executioner caspase responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis. viamedica.plkjpp.net
In contrast to its effects on cancer cells, in the context of neuroprotection and cardioprotection, Geraniin A has been shown to reverse the increase in pro-apoptotic factors and the decrease in anti-apoptotic factors induced by injury or stress. nih.govkjpp.net
Table of Apoptosis-Related Protein Modulation by Geraniin A
| Protein | Function | Effect of Geraniin A in Cancer Cells | Effect of Geraniin A in Protective Contexts |
| Bcl-2 | Anti-apoptotic | Decreased expression ajol.infonih.gov | Increased expression nih.govkjpp.net |
| Bax | Pro-apoptotic | Increased expression ajol.infonih.gov | Decreased expression nih.govkjpp.net |
| Caspase-3 | Executioner caspase | Increased cleavage/activation ajol.infonih.govkjpp.net | Decreased cleavage/activation kjpp.net |
| Caspase-9 | Initiator caspase | Increased cleavage/activation kjpp.net | Decreased cleavage/activation kjpp.net |
Matrix Metalloproteinase (MMP) Expression and Activity Modulation
Geraniin has been shown to modulate the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation of the extracellular matrix. sci-hub.se This modulation is a key aspect of its biological activity, particularly in contexts like cancer cell migration and bone resorption. nih.govscielo.br
Research indicates that Geraniin can suppress both the expression and the enzymatic activity of specific MMPs. In human osteosarcoma and oral cancer cells, Geraniin treatment resulted in a concentration-dependent decrease in the expression and activity of MMP-9 and MMP-2. sci-hub.senih.gov For instance, in oral cancer cell lines (SCC-9 and SCC-14), Geraniin was found to significantly reduce MMP-2 activity and protein expression. sci-hub.senih.gov This inhibitory effect is linked to the downregulation of signaling pathways known to regulate MMP expression, such as the PI3K/Akt, ERK1/2, and FAK/Src pathways. sci-hub.senih.govnih.gov By suppressing the phosphorylation of key proteins in these cascades, like Akt, ERK1/2, FAK, and Src, Geraniin effectively inhibits the downstream transcription and subsequent expression of MMPs. sci-hub.senih.govnih.gov
Furthermore, in the context of bone metabolism, Geraniin has been observed to inhibit bone resorption by down-regulating the mRNA and protein expression of MMP-9 in osteoclasts. scielo.brnih.gov This action is significant as MMP-9 plays a vital role in the degradation of the bone matrix during osteoclastic activity. nih.gov The compound also demonstrated inhibitory effects on MMP-9 in models of diabetic retinopathy. arabjchem.org
The table below summarizes the research findings on Geraniin's modulation of MMPs.
Table 1: Modulation of Matrix Metalloproteinase (MMP) by Geraniin
| MMP Target | Cell/Model System | Observed Effect | Underlying Mechanism | Citations |
|---|---|---|---|---|
| MMP-2 | Human Oral Cancer Cells (SCC-9, SCC-14) | Reduced expression and activity. | Attenuation of FAK/Src and ERK1/2 signaling pathways. | sci-hub.senih.gov |
| MMP-9 | Human Osteosarcoma Cells (U2OS) | Suppressed expression. | Inhibition of PI3K/Akt and ERK1/2 phosphorylation. | nih.gov |
| MMP-9 | Rat Osteoclasts | Down-regulated mRNA and protein expression; inhibited bone resorption. | Direct suppression of MMP-9 gene and protein expression. | scielo.brnih.gov |
| MMP-9 | Retinal Choroid Microvascular Endothelial (RF/6A) Cells (Metabolite: Gallic Acid) | Inhibited expression. | Inhibition of NF-κβ and MAPK p38 activation. | tandfonline.com |
| MMP-9 | Streptozotocin-induced Diabetic Retinopathy Rats | Decreased levels. | Not specified. | arabjchem.org |
Interplay with Host-Microbe Systems (e.g., Gut Microbiota Composition)
Geraniin's interaction with the host's gut microbiota is a critical component of its mechanism of action, largely because the compound itself has poor oral bioavailability due to its large molecular size and polarity. tandfonline.commdpi.comresearchgate.net Upon oral ingestion, Geraniin is not readily absorbed in its intact form. tandfonline.com Instead, it travels to the large intestine where it is extensively metabolized by gut microbes. tandfonline.comtandfonline.com This microbial breakdown yields smaller, more readily absorbable metabolites, including corilagin (B190828), gallic acid, ellagic acid, and various urolithins. tandfonline.commdpi.comtandfonline.comacs.org These metabolites are believed to be responsible for many of the systemic biological activities attributed to Geraniin. tandfonline.commdpi.com
Beyond its metabolism, Geraniin can also actively modulate the composition of the gut microbiota. nih.gov In animal models of diet-induced metabolic syndrome and atherosclerosis, Geraniin administration has been shown to alter the gut microbial landscape. nih.govnih.gov Studies in mice demonstrated that Geraniin treatment led to an enrichment of the phyla Bacteroidetes and Firmicutes. nih.govmdpi.com At the genus level, significant changes were observed, including an increase in the relative abundance of several butyrate-producing bacteria. nih.govnih.gov These include genera such as Alloprevotella, Blautia, Lachnospiraceae NK4A136 group, and Clostridium sensu stricto 1. nih.govnih.gov The promotion of these beneficial bacteria suggests a potential prebiotic role for Geraniin. nih.govnih.gov
Furthermore, this modulation of the gut microbiota by Geraniin has been linked to beneficial outcomes, such as the reduction of plasma trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-dependent metabolite associated with atherosclerosis. nih.gov
The table below details the observed changes in gut microbiota following Geraniin administration.
Table 2: Effects of Geraniin on Gut Microbiota Composition
| Taxonomic Level | Observed Changes | Model System | Citations |
|---|---|---|---|
| Phylum | Enriched in Bacteroidetes and Firmicutes. | High-fat diet-fed ApoE-/- mice. | nih.govmdpi.com |
| Genus | Increased relative abundance of Bacteroides, Alistipes, Flavonifractor, Clostridium XIVb, Butyricicoccus, Anaeroplasma, Clostridium XI, Enterorhabdus, Anaerotruncus, Intestinimonas, Vampirovibrio, and Butyricimonas. | High-fat diet-fed mice. | mdpi.com |
| Genus (Butyrate Producers) | Increased relative abundance of Alloprevotella, Blautia, Eubacterium siraeum group, Lachnospiraceae NK4A136 group, Clostridium sensu stricto 1, and Ruminococcus torques group. | High-fat diet-fed Sprague Dawley rats. | nih.govnih.gov |
Structure Activity Relationship Sar Studies of Geraniin a and Analogues
Synthesis and Derivatization Strategies for Geraniin (B209207) A Analogues
The generation of Geraniin A analogues primarily involves the chemical modification of the parent molecule or the synthesis of related structures. Geraniin A is an ellagitannin, a complex polyester (B1180765) composed of galloyl, hexahydroxydiphenoyl (HHDP), and dehydrohexahydroxydiphenoyl (DHHDP) units attached to a glucose core. semanticscholar.orgd-nb.info Strategies for creating analogues range from partial hydrolysis to total synthesis of the core scaffolds.
One common derivatization strategy is hydrolysis, which breaks down Geraniin A into its constituent parts. mdpi.com Under conditions like boiling in water, Geraniin A can be hydrolyzed to yield compounds like corilagin (B190828), ellagic acid, gallic acid, and brevifolin carboxylic acid. mdpi.comresearchgate.net These hydrolysis products serve as simpler analogues for biological evaluation. researchgate.net Further derivatization can be achieved through reactions like methylation; for instance, treatment with diazomethane (B1218177) can introduce methyl groups, altering the molecule's polarity and binding characteristics. mdpi.com The creation of methyl esters from hydrolysis derivatives is another reported modification. researchgate.net
The synthesis of Geraniin A metabolites, such as dibenzopyran derivatives, has also been a key strategy. capes.gov.brnih.gov These metabolites, which form in vivo through the action of intestinal microflora, can be prepared via chemical synthesis to enable detailed study of their biological properties. d-nb.infocapes.gov.brnih.gov
More complex synthetic strategies focus on the core structures. The total synthesis of ellagitannins, while challenging, allows for precise control over the structure. Key steps in these synthetic routes include the stereodivergent construction of the HHDP group and site-selective functionalization of the glucose core. acs.org Techniques such as diastereoselective esterification and oxidative biaryl coupling are employed to construct the intricate, multi-ring system of ellagitannins and their analogues. acs.orgresearchgate.net Another approach involves the synthesis of related polyphenol structures, such as geranylhydroquinone derivatives, which can be prepared through Electrophilic Aromatic Substitution (EAS) by coupling geraniol (B1671447) with hydroquinone (B1673460) using a catalyst. scielo.br
Correlative Analyses Between Structural Features and Biological Potencies
Correlative analyses of Geraniin A and its analogues have revealed key structural determinants for their biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory effects.
A significant finding is that the metabolites of Geraniin A often exhibit enhanced biological potency compared to the parent compound. capes.gov.brnih.gov Studies have shown that dibenzopyran derivatives, which are metabolites of Geraniin A, possess more potent antioxidant activity in the Oxygen Radical Absorbance Capacity (ORAC) assay than intact Geraniin A or corilagin. capes.gov.brnih.gov This suggests that the biotransformation of Geraniin A in the gut unlocks more active chemical entities. The antioxidant capacity of polyphenols is closely linked to the number of available hydroxyl (-OH) groups in their structure. mdpi.com The hydrolysis of Geraniin A releases smaller molecules like gallic and ellagic acid, which possess significant antioxidant and free radical scavenging properties. researchgate.net
The type of functional groups and their positions are critical. In studies of analogous benzopyran compounds, the introduction of a hydroxyl group at specific positions was found to significantly improve receptor affinity and antagonist activity. nih.gov Conversely, modifications to the natural structure of Geraniin A analogues can sometimes reduce potency. For example, synthetic geranylhydroquinone derivatives showed lower cytotoxic activity against prostate and breast cancer cell lines compared to the positive control, dunnione. scielo.br
Table 1: Correlation Between Structural Features and Biological Potency of Geraniin A Analogues This table is interactive. Click on headers to sort.
| Structural Feature/Modification | Resulting Analogue/Derivative | Observed Biological Potency | Reference |
|---|---|---|---|
| Metabolism by intestinal microflora | Dibenzopyran derivatives (metabolites) | More potent antioxidant activity (ORAC assay) than intact Geraniin A. | capes.gov.brnih.gov |
| Hydrolysis | Gallic acid, Ellagic acid, Corilagin | Possess significant antioxidant and free radical scavenging activity. | researchgate.net |
| Presence of multiple hydroxyl (-OH) groups | General polyphenols | Antioxidant activity increases with the number of available -OH groups. | mdpi.com |
| Incorporation of -OH at specific positions | Phenolic benzopyran analogues | Improved receptor affinity and antagonist activity. | nih.gov |
| Synthetic geranylprenyl group | Geranylhydroquinone derivatives | Showed cytotoxic activity against PC-3, MCF-7, and MDA-MB-231 cancer cell lines, though lower than the control. | scielo.br |
Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches
Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have become invaluable for elucidating the mechanisms of action of Geraniin A and predicting the activity of its analogues. researchgate.netresearchgate.net
Molecular docking studies have been used to simulate the interaction of Geraniin A with various protein targets. In one study, Geraniin A was docked against squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. researchgate.net The results showed that Geraniin A had the lowest binding free energy (-12.2 kcal/mol) compared to its hydrolysis products, corilagin and ellagic acid, indicating a more stable interaction with the enzyme's active site. researchgate.net Another docking study investigated Geraniin A as an antiviral agent, revealing strong binding activity to the Herpes Simplex Virus 2 (HSV-2) gD protein (-17.44 kcal/mol) and the STING protein (-11.71 kcal/mol), suggesting it may interfere with viral entry and immune signaling pathways. nih.gov Similarly, computational analyses identified Geraniin A as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). frontiersin.org Docking analysis also predicted a strong binding of Geraniin A to pancreatic alpha-amylase (AMY2A) with a score of -8.9 kcal/mol, which aligns with experimental data on its inhibitory activity. mdpi.com
QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ui.ac.id For derivatives of ellagic acid, a hydrolysis product of Geraniin A, a QSAR model was developed to predict their potential as colon cancer drugs. researchgate.netresearchgate.net This model used a variety of descriptors, including electronic (e.g., HOMO/LUMO energies, atomic net charges), steric (e.g., molecular volume), and hydrophobic (Log P) parameters, to create a predictive equation through multiple linear regression. researchgate.netui.ac.id Such models are powerful tools for designing new analogues with potentially enhanced activity before undertaking their chemical synthesis. ui.ac.id These in silico approaches not only provide a rationale for the observed biological activities of Geraniin A and its derivatives but also accelerate the discovery of new therapeutic agents by prioritizing the synthesis of the most promising candidates. core.ac.uk
Advanced Methodologies in Geraniin a Research
Analytical Techniques for Isolation, Purification, and Structural Elucidation
The investigation of geraniin (B209207) requires robust analytical techniques to isolate the compound from complex biological matrices, purify it to a high degree, and definitively determine its chemical structure.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)
HPLC and UPLC are fundamental chromatographic techniques widely employed in geraniin research for both purification and quantitative analysis. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Reverse-phase C18 column chromatography, a type of HPLC, has been successfully used to obtain geraniin from crude ethanolic extracts of rambutan rind taylorandfrancis.comresearchgate.net. Preparative HPLC is also utilized for the isolation of geraniin from plant extracts, such as rambutan peel polyphenols, yielding geraniin with high purity spkx.net.cnmdpi.com.
HPLC-UV is used to measure geraniin concentration in plant materials for quality control nih.gov. However, quantifying geraniin using HPLC can present challenges because geraniin, as a dehydroellagitannin, exists in an equilibrium mixture of six- and five-membered hemiacetal forms in solution, which can lead to coelution and overlapping peaks in HPLC profiles nii.ac.jpmdpi.com.
UPLC offers advantages over conventional HPLC, including higher speed, resolution, and sensitivity, making it suitable for the rapid determination of geraniin in complex samples like rat plasma semanticscholar.orgingentaconnect.com. A rapid and simple UPLC method coupled with a UV detector has been developed for the determination of geraniin in rat plasma, demonstrating good linearity and precision semanticscholar.orgingentaconnect.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is indispensable for the identification and structural elucidation of geraniin and its metabolites, as well as for analyzing complex mixtures containing geraniin.
LC-MS/MS has been used to identify geraniin in various plant extracts, including rambutan rind and Pilea mongolica taylorandfrancis.comnih.gov. It is also employed to identify impurities, such as corilagin (B190828) and elaeocarpusin, which are structurally related to geraniin and may be present in extracts taylorandfrancis.comresearchgate.net. UPLC coupled with quadrupole-orbitrap-mass spectrometry (UPLC-Q-Orbitrap-MS) has been used for the identification of geraniin and its thermal degradation products spkx.net.cn. LC-ESI-QTOF-MS/MS has been applied to analyze the chemical composition of Geranium pyrenaicum extracts, tentatively identifying geraniin among other compounds mdpi.com. Furthermore, LC-MS/MS is crucial for analyzing geraniin metabolites in biological fluids, such as rat serum and urine, providing insights into its metabolic fate thieme-connect.dethieme-connect.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the definitive structural elucidation of organic compounds, including geraniin. By providing detailed information about the carbon-hydrogen framework and functional groups, NMR allows for the confirmation of geraniin's complex structure and its different isomeric forms in solution.
1H-NMR and 13C-NMR spectroscopy, including 2D-NMR techniques, are routinely used to characterize isolated geraniin nih.govmdpi.com. Comparison of NMR data with previously reported findings is essential for identification nih.gov. NMR data has confirmed the presence of characteristic features of geraniin, such as the cyclohexenetrione moiety attached to glucose and the existence of equilibrium between six-membered and five-membered hemiacetal ring structures in solution nii.ac.jprsc.org. Quantitative NMR (qNMR) can also be used for the simultaneous qualitative and quantitative analysis of geraniin, offering an advantage when pure standards are difficult to obtain nii.ac.jpmdpi.com.
Spectrophotometric and Spectroscopic Methods (e.g., FTIR, UV-Vis, DSC, XRD for complex characterization)
While not as commonly cited for the primary structural elucidation of geraniin itself as NMR or MS, other spectrophotometric and spectroscopic methods can provide complementary information, particularly for characterizing geraniin in different states or in complexes.
UV-Vis spectroscopy is used to detect phenolic compounds like geraniin, which exhibit characteristic absorption maxima, such as at 279 nm tandfonline.com. FTIR spectroscopy can provide information about the functional groups present in geraniin, showing characteristic peaks for O-H, ketonic C=O, and ester C=O groups tandfonline.com. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are techniques typically used for characterizing the thermal properties and crystalline structure of compounds or their complexes, although specific applications to geraniin were not prominently featured in the search results. These methods could be valuable for studying the stability or formulation of geraniin.
In Vitro Experimental Models for Mechanistic Investigation
In vitro experimental models, particularly cell line-based assays, are extensively used to investigate the biological activities and underlying mechanisms of geraniin at the cellular level.
Cell Line-Based Assays (e.g., Proliferation, Apoptosis, Migration, Invasion, Gene Expression)
Cell line-based assays are crucial for understanding how geraniin affects various cellular processes relevant to its potential therapeutic applications, such as in cancer or viral infections.
Cell Proliferation and Viability: Assays like the MTT assay are commonly used to assess the effect of geraniin on the viability and proliferation of various cancer cell lines, including human colorectal adenocarcinoma cells (HT-29), ovarian cancer cells, glioma cells (U87 and LN229), nasopharyngeal cancer cells (C666-1), and oral cancer cells (SCC-9 and SCC-14) ajol.infonih.govnih.govresearchgate.netresearchgate.netnih.gov. Geraniin has been shown to decrease cancer cell viability in a concentration-dependent manner nih.govnih.gov.
Apoptosis: Geraniin's ability to induce programmed cell death (apoptosis) is investigated using assays such as Annexin V-FITC/PI staining and analysis of apoptotic markers like caspase-3 activity and Bcl-2 family proteins (Bax, Bcl-2, Mcl-1) ajol.infonih.govnih.govmdpi.com. Studies have demonstrated that geraniin triggers apoptosis in various cancer cell lines, accompanied by changes in mitochondrial membrane potential and activation of caspases ajol.infonih.gov.
Migration and Invasion: The anti-metastatic potential of geraniin is evaluated using cell migration and invasion assays, such as wound healing assays and Boyden chamber assays, in cancer cell lines like human osteosarcoma cells (U2OS) and oral cancer cells (SCC-9 and SCC-14) nih.govsci-hub.se. Geraniin has been shown to inhibit the migration and invasion of these cells nih.govsci-hub.se.
Gene Expression: Analysis of gene and protein expression levels provides insights into the molecular pathways modulated by geraniin. Techniques like Western blot and RT-qPCR are used to assess the expression of proteins and mRNA involved in various cellular processes, including proliferation, apoptosis, migration, invasion, and inflammatory responses ajol.infonih.govnih.govnih.govresearchgate.net. Research has shown that geraniin can modulate signaling pathways such as PI3K/Akt, ERK1/2, STAT3, NF-κB, and can affect the expression of proteins like matrix metalloproteinases (MMP-2, MMP-9) and Mcl-1 ajol.infonih.govnih.govnih.govnih.govsci-hub.se. Geraniin has also been shown to affect the expression of spindle assembly checkpoint (SAC) genes in colon cancer cells researchgate.net.
Other Cell-Based Assays: Beyond the core assays, geraniin research also utilizes other cell-based models to investigate specific activities. For instance, plaque reduction assays and luciferase inhibition assays are used to evaluate the antiviral activity of geraniin against viruses like Herpes Simplex Virus-1 (HSV-1) and Dengue Virus type-2 (DENV-2) nih.govd-nb.info. Cytopathic effect (CPE) inhibition assays are used to screen for antiviral activity against Respiratory Syncytial Virus (RSV) frontiersin.org.
Summary of Selected In Vitro Findings:
| Cell Line | Effect of Geraniin | Key Mechanisms/Pathways Involved | Source |
| Ovarian Cancer Cells | Decreased viability, induced apoptosis | Inhibition of NF-κB, downregulation of Mcl-1 | nih.gov |
| Human Glioma Cells (U87, LN229) | Decreased viability, increased apoptosis | Inhibition of STAT3 signaling | nih.gov |
| Nasopharyngeal Cancer Cells (C666-1) | Inhibited growth, promoted autophagy-mediated cell death | Modulation of PI3K/Akt/mTOR pathway, increased LC3 and ATG7 expression | nih.gov |
| Human Osteosarcoma Cells (U2OS) | Inhibited migration and invasion | Regulation of PI3K/Akt and ERK1/2 signaling pathways, suppressed MMP-9 | nih.gov |
| Oral Cancer Cells (SCC-9, SCC-14) | Inhibited migration and invasion | Suppression of MMP-2 activity and expression via FAK/Src and ERK1/2 | sci-hub.se |
| Colon Cancer Cells (HCT116) | Induced mitotic aberration, affected chromosome stability | Decreased transcriptional expression of SAC kinases | researchgate.net |
| Vero Cells (DENV-2 infected) | Reduced viral infectivity, inhibited viral attachment | Binding to DENV E protein | d-nb.info |
| HEp-2 Cells (RSV infected) | Inhibited viral replication, reduced syncytium formation, decreased RSV-F protein | Not explicitly detailed in snippet, but involves antiviral activity | frontiersin.org |
Enzyme Activity Assays and Inhibition Kinetics
Enzyme activity assays are fundamental for understanding how Geraniin A and its metabolites interact with specific enzymes involved in various physiological and pathological processes. Inhibition kinetics studies provide detailed information about the nature and strength of these interactions.
Research has shown that Geraniin A and its metabolites, such as ellagic acid and gallic acid, can inhibit the activity of carbohydrate-digestive enzymes like α-amylase and α-glucosidase. tandfonline.comd-nb.infonih.gov This inhibition is considered a potential mechanism for improving postprandial hyperglycemia, a hallmark of diabetes mellitus. tandfonline.comnih.gov Studies utilizing in silico docking analysis have suggested that ellagic acid, a metabolite of geraniin, may also act as a potential inhibitor of SGLT2, an enzyme responsible for glucose reabsorption in the kidneys. tandfonline.com
Furthermore, Geraniin A has demonstrated inhibitory effects on other enzymes. It has been shown to inhibit xanthine (B1682287) oxidase, an enzyme involved in uric acid production, with an IC50 value of 30.49 µM. psu.educapes.gov.br Geraniin also exhibits dose-dependent inhibitory activities against semicarbazide-sensitive amine oxidase (SSAO) and angiotensin-converting enzyme (ACE), with IC50 values of 6.58 µM and 13.22 µM, respectively. psu.educapes.gov.br Kinetic studies revealed that Geraniin acts as a competitive inhibitor of SSAO with an apparent inhibition constant (Ki) of 0.70 µM, and a mixed noncompetitive inhibitor of ACE. psu.educapes.gov.br
Geraniin has also been identified as a novel inhibitor of Heat Shock Protein 90 alpha (Hsp90α). plos.org In vitro assays evaluating the ATPase activity of Hsp90α in the presence of varying concentrations of geraniin demonstrated a dose-dependent inhibition, with an efficiency comparable to that of 17-AAG, a known Hsp90 inhibitor. plos.org This suggests a potential mechanism for Geraniin A's anti-cancer effects, as Hsp90 is involved in the stability and function of many proteins crucial for cancer cell growth and survival. plos.org
Here is a summary of enzyme inhibition data for Geraniin:
| Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| Xanthine Oxidase | 30.49 | Not specified | Not specified |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | 6.58 | Competitive | 0.70 |
| Angiotensin-Converting Enzyme (ACE) | 13.22 | Mixed Noncompetitive | Not specified |
| Hsp90α ATPase | Comparable to 17-AAG | Dose-dependent | Not specified |
Microbial Culture Systems for Metabolism and Antimicrobial Studies
Microbial culture systems are essential for understanding the metabolic fate of Geraniin A and investigating its potential antimicrobial properties. Upon oral ingestion, Geraniin A is poorly absorbed due to its large molecular weight and polarity. wikipedia.orgtandfonline.com It is primarily metabolized by gut microbes in the large intestine into smaller, more absorbable metabolites such as corilagin, ellagic acid, gallic acid, and various urolithins. tandfonline.comthieme-connect.comd-nb.info These metabolites are believed to be largely responsible for the observed biological activities of Geraniin A. tandfonline.com
Studies using anaerobic incubation of Geraniin A with bacterial flora obtained from rat feces have confirmed the production of these metabolites. tandfonline.com Microbial culture systems allow researchers to simulate the conditions of the gut microbiome and identify the specific bacterial species involved in the metabolism of Geraniin A. This helps in understanding the bioavailability and the active forms of the compound in vivo.
While the provided search results focus more on the metabolic transformation of Geraniin A by gut microbes, research also explores the antimicrobial activities of Geraniin and its related compounds. Although the search results primarily mention the antimicrobial properties of geraniol (B1671447) and its transformation products against Gram-positive bacteria, Geraniin itself has been reported to possess antimicrobial activities. d-nb.infonih.gov Microbial culture systems are utilized to determine the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of Geraniin against various bacterial and fungal strains, providing insights into its potential as an antimicrobial agent.
Organotypic Slice Cultures and Ex Vivo Models
Organotypic slice cultures and other ex vivo models provide a valuable bridge between traditional in vitro cell cultures and complex in vivo animal models. These models maintain the three-dimensional architecture and cellular complexity of tissues and organs, offering a more physiologically relevant environment to study the effects of compounds like Geraniin A. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net
In neuro-oncology research, organotypic brain slice cultures have emerged as promising ex vivo models to recapitulate specific in vivo phenotypes of brain tumors, such as glioblastoma cell invasion into the brain microenvironment. nih.govresearchgate.netfrontiersin.org These models retain tissue-specific extracellular matrix and normal cell populations, which are often absent in standard 2D cell cultures. frontiersin.org While the provided search results discuss the application of organotypic slice cultures in neuro-oncology and for studying neurodegenerative disorders like Parkinson's disease, specific studies utilizing Geraniin A in these models were not found within the search results. nih.govresearchgate.netfrontiersin.orgresearchgate.net However, these models could potentially be used to investigate the neuroprotective or anti-cancer effects of Geraniin A in a more complex tissue context than standard cell culture.
Organotypic slice cultures can also be derived from other organs, such as pancreatic ductal adenocarcinoma tumors, and maintained ex vivo while preserving immune cell populations. frontiersin.org This suggests their potential application in studying the effects of Geraniin A on various tissues and their resident immune cells in a more integrated manner than dissociated cell cultures.
Preclinical In Vivo Animal Models for Efficacy Evaluation
Preclinical in vivo animal models are indispensable for evaluating the efficacy of Geraniin A in a living system, considering its complex pharmacokinetics, metabolism, and interactions within the whole organism.
Rodent Models for Metabolic Dysregulation (e.g., High-Fat Diet-Induced Obesity)
Rodent models, particularly those with high-fat diet (HFD)-induced obesity and metabolic syndrome, are widely used to investigate the effects of Geraniin A on metabolic dysregulation. wikipedia.orgmdpi.commdpi.comoncotarget.com These models mimic key features of human metabolic diseases, including hyperglycemia, dyslipidemia, insulin (B600854) resistance, and inflammation. mdpi.commdpi.com
Studies in HFD-induced obese rat models have shown that Geraniin A supplementation can significantly improve various metabolic parameters. mdpi.commdpi.com Oral administration of Geraniin A has been reported to normalize fasting blood glucose and glycated HbA1c levels, improve insulin sensitivity, and attenuate glucose intolerance. tandfonline.commdpi.com It has also shown beneficial effects on lipid profiles, reducing total cholesterol, triglycerides, and low-density lipoprotein levels. mdpi.com
Furthermore, Geraniin A has demonstrated the ability to mitigate the activation of the advanced glycation end product (AGE)/receptor for advanced glycation end product (RAGE) signaling pathway in the liver and white adipose tissues of HFD-fed rats, potentially reducing pro-inflammatory responses and improving insulin resistance. tandfonline.com Geraniin A supplementation in HFD-induced obese rats also ameliorated hypertensive vascular remodeling, likely through its antioxidant and anti-inflammatory effects. mdpi.comresearchgate.net It was observed to reduce oxidative stress biomarkers, increase serum antioxidants, and improve glutathione (B108866) redox balance in these models. nih.govresearchgate.net
Here is a summary of findings in HFD-induced obese rat models:
| Parameter | Effect of Geraniin A Supplementation |
| Fasting Blood Glucose | Normalized |
| Glycated HbA1c | Normalized |
| Insulin Sensitivity | Improved |
| Glucose Intolerance | Attenuated |
| Total Cholesterol | Reduced |
| Triglycerides | Reduced |
| Low-Density Lipoprotein | Reduced |
| AGE/RAGE Signaling | Mitigated activation |
| Hypertensive Vascular Remodeling | Ameliorated |
| Oxidative Stress | Reduced |
| Serum Antioxidants | Increased |
| Glutathione Redox Balance | Improved |
Xenograft and Syngeneic Animal Models in Oncology Research
Preclinical animal models are crucial for evaluating the anti-cancer efficacy of Geraniin A in vivo. Both xenograft and syngeneic models are utilized, each offering distinct advantages.
Xenograft models involve implanting human cancer cells into immunocompromised mice. These models are useful for studying the direct effects of a compound on tumor growth and metastasis without the confounding influence of an intact immune system. Research using xenograft tumor mouse models has shown that Geraniin A treatment significantly retarded tumor growth and induced apoptosis in glioma xenografts. researchgate.netresearchgate.net Western blot analysis in these models confirmed the suppression of STAT3 phosphorylation, suggesting a potential mechanism for the observed anti-tumor effects. researchgate.net Additionally, Geraniin A has been reported to inhibit tumor growth in A549 xenografts. researchgate.net
Syngeneic models, on the other hand, involve implanting mouse cancer cells into immunocompetent mice of the same genetic strain. criver.com These models are particularly valuable for evaluating the impact of a compound on the complex interactions between cancer cells and the host immune system, which is critical for the development of immunotherapies. criver.com A study evaluating the anti-cancer effects of Geraniin A in a syngeneic mouse model of breast cancer (using the 4T1 cell line implanted in BALB/c mice) demonstrated that Geraniin A supplementation reduced tumor growth and liver metastasis. researchgate.netaccscience.com The study also identified alterations in the levels of several plasma proteins, including TPM3, CTNNB1, HCLS1, and STK10, in Geraniin A-treated mice, suggesting potential biomarkers or targets. researchgate.netaccscience.com
Specific Disease Models (e.g., Renal, Hepatic, Inflammatory Conditions)
Beyond metabolic and oncology research, specific animal models are employed to investigate the effects of Geraniin A on other disease conditions, including renal, hepatic, and inflammatory disorders.
Studies have explored the protective effects of Geraniin A and its metabolites on diabetic complications, including nephropathy (renal disease) and hepatic (liver) complications. nih.govtandfonline.com In diabetic rodents, gallic acid, a metabolite of geraniin, has been shown to potentiate the ability of metformin (B114582) to improve nephropathy. tandfonline.com In HFD-induced obese rats, Geraniin A treatment exhibited protection against glucotoxicity and lipotoxicity, particularly in the pancreas, and mild hepatic morphological changes were observed at higher doses. nih.gov
Geraniin A also possesses significant anti-inflammatory properties, which are investigated in various inflammatory models. oncotarget.comnih.govmdpi.comtaylorandfrancis.com Studies have shown that Geraniin A can downregulate pro-inflammatory cytokines like TNF-α and IL-6 and inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. oncotarget.com It has also been reported to upregulate SOCS1, a negative regulator of NF-κB activation, which is a key pathway in inflammation. oncotarget.com While specific animal models for renal or hepatic inflammation directly using Geraniin A were not extensively detailed in the provided search results, the observed anti-inflammatory effects in cellular models and its protective effects in metabolically challenged animal models suggest its potential therapeutic relevance in inflammatory conditions affecting these organs.
Computational and Systems Biology Approaches
Computational and systems biology approaches provide a powerful lens through which to investigate the complex interactions of Geraniin A within biological systems. These methods leverage computational power and biological data to predict molecular behavior, identify potential targets and pathways, and assess ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Geraniin A) to another (the receptor, typically a protein) when bound to form a stable complex. This method aims to predict the binding affinity and the pose of the ligand within the receptor's binding site. Molecular dynamics (MD) simulations extend docking by simulating the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and conformational changes.
Research has employed molecular docking to study the interaction of Geraniin with various protein targets, including those involved in viral replication and metabolic processes. For instance, docking studies have investigated Geraniin's binding to SARS-CoV-2 proteins, such as the spike protein RBD and 3CLpro. One study found that Geraniin might bind more stably to the SARS-CoV-2 spike protein with a lower docking score (-8.1 kcal/mol) compared to the hACE2 receptor (-7.0 kcal/mol). nih.gov Molecular dynamics simulations further supported the stability of the spike protein-Geraniin complex, showing a stable root mean square deviation (RMSD) of approximately 0.1–1.0 nm during simulations, while the hACE2-Geraniin complex was partially unstable. nih.gov Another study on SARS-CoV-2 proteins indicated that Geraniin interacted with amino acid residues THR345, ARG346, SER349, LEU441, ASP442, and ASN450 in the SARS-CoV-2-S RBD, with a binding energy of -7.58 kcal/mol. nih.gov For the 3CLpro protein, Geraniin was found to engage in hydrogen bonding with amino acids PHE140, LEU141, HIS163, GLU166, ARG188, GLN189, THR190, and GLN192, exhibiting a binding energy of -9.78 kcal/mol. nih.gov
Molecular docking and dynamics simulations have also been applied to study Geraniin's interaction with Herpes Simplex Virus type 2 (HSV-2) glycoprotein (B1211001) D (gD). Docking studies suggested that Geraniin forms complexes within the same binding pocket as the original ligand on HSV-2 gD, forming hydrogen bonds with residues such as GLU45, GLN41, ASN171, THR92, THR116, ASN94, and ILE40, with an optimal docking score of -7.4 kcal/mol. tandfonline.com MD simulations revealed stable hydrogen bonds between gD and Geraniin, with RMSD values less than 0.3 nm for the Geraniin-gD complex, indicating stability. tandfonline.comresearchgate.net
Furthermore, molecular docking has been used to explore Geraniin's potential as an inhibitor of squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. Docking simulations indicated that Geraniin binds to the active site of squalene synthase with a low binding free energy of -12.2 kcal/mol, suggesting a stable interaction. researchgate.net Geraniin has also been studied for its interaction with NF-κB1, a target in anti-inflammatory research, showing a binding affinity of -8.6 kcal/mol in docking simulations. tjnpr.org
These computational studies provide valuable atomic-level insights into how Geraniin might interact with specific protein targets, informing further experimental investigations.
Network Pharmacology and Pathway Analysis
Network pharmacology is a holistic approach that investigates the complex relationships between drugs, targets, and diseases within biological networks. By analyzing these networks, researchers can gain a systems-level understanding of how a compound exerts its effects. Pathway analysis, often integrated with network pharmacology, identifies the biological pathways significantly modulated by the predicted targets of a compound.
Network pharmacology has been employed to explore the mechanisms of action of natural products containing Geraniin, such as Geranium wilfordii. Studies using this approach have aimed to understand the therapeutic effects of these plants on conditions like HSV-2 infection. nih.govsemanticscholar.org By integrating data on bioactive components and their targets with disease-related genes, network pharmacology can identify key genes and pathways potentially modulated by Geraniin and other compounds. nih.govsemanticscholar.org
In the context of Geranium wilfordii for HSV-2 infection, network pharmacology analysis suggested that treatment mainly involves pathways related to cytokine signaling in the immune system, response to viruses, epithelial cell differentiation, and type II interferon signaling. nih.govsemanticscholar.org Geraniin was identified as a key component with strong binding activity to HSV-2 gD protein and STING protein in molecular docking, supporting its potential role in the observed effects. nih.govsemanticscholar.org
Network pharmacology has also been used in the quality control of traditional medicines containing Geraniin. For example, a study on the tannin fraction of Phyllanthus emblica used network pharmacology to identify potential biomarkers, including Geraniin, based on their predicted targets and relevance to the fraction's anti-hepatocellular carcinoma effect. researchgate.net This approach highlights the multi-component and multi-target nature of natural product extracts and the potential contribution of Geraniin within such complex mixtures.
Pathway analysis has also linked Geraniin to specific biological processes. For instance, research suggests Geraniin can inhibit proliferation and induce apoptosis in colorectal cancer cells by suppressing the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov Additionally, studies on Geraniin's effects against haloperidol-induced orofacial dyskinesia in rats indicate its potential to mitigate neuronal oxidative stress, neuroinflammation, and apoptosis via modulation of the Nrf2 signaling pathway. mdpi.com Geraniin has also been shown to inhibit lipid accumulation in adipocytes by targeting CaMKK2, an upstream kinase of AMPK, thereby suppressing lipogenesis. nih.gov These findings underscore the diverse pathways influenced by Geraniin.
In Silico ADME Prediction (for understanding disposition in research context)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction methods are computational tools used to estimate how a chemical compound is processed by an organism. These predictions are valuable in the early stages of research for understanding the likely disposition of a compound, guiding experimental design, and assessing its potential suitability for further investigation.
In silico ADME predictions for Geraniin have provided insights into its potential pharmacokinetic profile. Studies have indicated that Geraniin may have limitations in oral bioavailability due to factors such as its molecular weight and the number of hydrogen bond donors and acceptors, which can lead to violations of Lipinski's Rule of Five. nih.govresearchgate.netkspbtjpb.org For example, Geraniin's topological polar surface area (TPSA) of 450.25 Ų suggests potential limitations in passive absorption. nih.govresearchgate.net
Despite potential limitations in oral absorption, in silico ADME predictions have also suggested favorable characteristics in other areas. Some studies have indicated good water solubility for Geraniin. kspbtjpb.orgnih.gov Predictions have also suggested that Geraniin may not cause liver toxicity. researchgate.netkspbtjpb.org
However, it is important to note that in silico ADME predictions provide estimations and require experimental validation to confirm the actual pharmacokinetic behavior of Geraniin. These predictions serve as a guide for researchers, helping to prioritize compounds and design more informed in vitro and in vivo studies.
Interactive Data Table: Selected In Silico ADME Predictions for Geraniin
| Property | Predicted Value (Geraniin) | Notes | Source |
| Molecular Weight | 952.64 g/mol | Exceeds Lipinski's Rule of Five threshold (500 g/mol ). nih.govresearchgate.netkspbtjpb.org | wikipedia.org |
| Hydrogen Bond Donors | > 5 | Violates Lipinski's Rule of Five. nih.govresearchgate.net | nih.govresearchgate.net |
| Hydrogen Bond Acceptors | > 10 | Violates Lipinski's Rule of Five. nih.govresearchgate.net | nih.govresearchgate.net |
| TPSA | 450.25 Ų | Suggests limitations in passive oral absorption. nih.govresearchgate.net | nih.govresearchgate.net |
| Log P | -0.6 | Indicates hydrophilicity. researchgate.netnih.gov | researchgate.netnih.gov |
| Oral Absorption | Low | Predicted to be limited due to violations of Lipinski's rules and TPSA. nih.govresearchgate.netkspbtjpb.org | nih.govresearchgate.netkspbtjpb.org |
| Water Solubility | Good | Predicted to be water soluble. kspbtjpb.orgnih.gov | kspbtjpb.orgnih.gov |
| Liver Toxicity | No predicted toxicity | In silico predictions suggest no hepatotoxicity. researchgate.netkspbtjpb.org | researchgate.netkspbtjpb.org |
Note: In silico predictions are estimations and require experimental validation.
Interactive Data Table: Selected Molecular Docking Results for Geraniin
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Biological Context | Source |
| SARS-CoV-2 Spike Protein | -8.1 | Not specified in snippet for this value. | Viral Entry Inhibition | nih.gov |
| SARS-CoV-2 Spike Protein RBD | -7.58 | THR345, ARG346, SER349, LEU441, ASP442, ASN450 | Viral Entry Inhibition | nih.gov |
| SARS-CoV-2 3CLpro | -9.78 | PHE140, LEU141, HIS163, GLU166, ARG188, GLN189, THR190, GLN192 | Viral Replication Inhibition | nih.gov |
| HSV-2 Glycoprotein D (gD) | -7.4 | GLU45, GLN41, ASN171, THR92, THR116, ASN94, ILE40 | Viral Replication Inhibition | tandfonline.com |
| Squalene Synthase | -12.2 (Binding Free Energy) | Binds to active site. | Cholesterol Biosynthesis Inhibition | researchgate.net |
| NF-κB1 | -8.6 | Not specified in snippet for specific residues. | Anti-inflammatory Research | tjnpr.org |
| CaMKK2 | Not specified in snippet. | Interacts with CaMKK2. | Inhibition of Lipogenesis | nih.gov |
Note: Binding energies and interacting residues can vary depending on the specific software and protein structure used in the docking simulation.
Future Research Directions and Academic Perspectives on Geraniin a
Elucidation of Undiscovered Mechanisms and Novel Molecular Targets
A critical area for future research involves the detailed elucidation of the molecular mechanisms underlying the observed biological effects of Geraniin (B209207) A and the identification of novel molecular targets. Current understanding suggests that Geraniin A is metabolized by gut microbes into various smaller compounds, including corilagin (B190828), ellagic acid, gallic acid, and urolithins, which are believed to be responsible for its beneficial effects tandfonline.com. The multifaceted bioactivities of Geraniin A are thought to be mediated through multiple pathways researchgate.net. Its chemical structure, particularly the presence of galloyl, hexahydroxydiphenoyl (HHDP), and dehydrohexahydroxydiphenoyl (DHHDP) groups, is linked to its antioxidant properties researchgate.net.
Studies have indicated that Geraniin A can interact with proteins, leading to the inhibition of enzyme activity and the deactivation of proteins such as Heat Shock Protein 90 (Hsp90) researchgate.net. This interaction with Hsp90 may contribute to its reported anticancer and antimicrobial activities researchgate.net. Further research is needed to establish a definitive model for the molecular mechanism of action, including whether Geraniin A exerts its effects intracellularly or extracellularly researchgate.net. Identifying the physicochemical properties, permeability, in vivo metabolism, and bioavailability of Geraniin A across different administration routes is crucial for developing formulations with optimal efficacy researchgate.net.
Beyond its antioxidant and potential protein-binding activities, Geraniin A has been shown to inhibit the Na+-K+-2Cl- cotransporter NKCC2, providing a potential mechanism for its observed diuretic effects nih.gov. This inhibition of NKCC2 may be irreversible and potentially linked to its inhibitory effect on Hsp90 nih.gov. Furthermore, Geraniin A has demonstrated the ability to modulate the Nrf2 signaling pathway, which is implicated in its neuroprotective effects mdpi.com. In the context of cancer research, Geraniin A has been shown to inhibit the migration and invasion of human oral cancer cell lines, reduce the activity and expression of matrix metalloproteinase-2 (MMP-2), and suppress the phosphorylation of focal adhesion kinase (FAK), Src, and extracellular signal-regulated kinase (ERK)1/2 researchgate.net. Its inhibitory effects on both HSP90 ATPase activity and DNA topoisomerase II (TOP2) in vitro suggest that Geraniin A-induced chromosomal instability in cancer cells might be a result of the combined disruption of HSP90 and TOP2 function oup.com. Future studies should aim to dissect these intricate molecular interactions and identify other potential targets to fully understand the therapeutic scope of Geraniin A.
Exploration of Synergistic Interactions with Other Bioactive Compounds
Investigating the synergistic interactions of Geraniin A with other bioactive compounds presents a promising avenue for enhancing therapeutic outcomes. The combined administration of Geraniin A metabolites, such as ellagic acid and gallic acid, with conventional antidiabetic agents has shown potential, although the possibility of herb-drug interactions necessitates further investigation tandfonline.com.
Research into the antinociceptive effects of Geraniin A has demonstrated synergistic interactions when combined with commonly used analgesics like morphine and diclofenac (B195802) ucc.edu.ghnih.gov. Isobolographic analysis has confirmed the potentiation and synergistic effects of both Geraniin A/morphine and Geraniin A/diclofenac combinations in reducing nociception in preclinical models ucc.edu.gh. This suggests that combining Geraniin A with other therapeutic agents could allow for lower doses of each compound, potentially reducing side effects while maintaining or enhancing efficacy. The inherent "multicomponent, multitarget, and multipathway" nature observed in traditional Chinese medicine formulations containing Geraniin A further supports the potential for synergistic effects when combined with other compounds semanticscholar.org. Future studies should systematically explore these synergistic possibilities across various disease models and compound combinations.
Development of Advanced Delivery Systems for Enhanced Biological Efficacy in Preclinical Models
A significant challenge in the therapeutic application of Geraniin A is its poor oral bioavailability, attributed to its relatively large molecular weight and polarity tandfonline.comresearchgate.net. The development of advanced delivery systems is crucial to overcome this limitation and enhance its biological efficacy in preclinical models.
Innovative approaches utilizing nanotechnology, such as nanoparticles and liposomes, are being explored to improve the bioavailability and targetability of natural products like Geraniin A nih.gov. These advanced delivery systems can potentially protect Geraniin A from degradation, improve its absorption, and facilitate its delivery to specific tissues or cells, thereby enhancing its therapeutic effects at lower doses. Novel drug delivery systems are being investigated as a means to overcome limitations associated with the use of natural products in various applications researchgate.net. The successful translation of natural products into effective chemopreventive agents, for instance, is dependent on the exploration of novel drug delivery systems and the integration of preclinical findings into clinical trials researchgate.netmjpath.org.my. Early research mentioning "geraniin nano-phytosome" indicates ongoing efforts in this specific area shim-pol.pl. Future research should focus on designing, formulating, and evaluating various advanced delivery systems for Geraniin A in relevant preclinical models to identify the most effective strategies for improving its pharmacokinetic profile and therapeutic potential.
Innovative Approaches for Sustainable Sourcing and Production of Geraniin A
Given that Geraniin A is a natural product found in numerous plant species researchgate.netx-mol.com, developing innovative and sustainable methods for its sourcing and production is essential for its long-term availability and application. Geraniin A is a secondary metabolite produced by plants researchgate.netx-mol.com.
Emphasis on sustainable production and ethical sourcing practices is becoming increasingly important for plant-based compounds ijprajournal.com4.events. Exploring regenerative agricultural techniques can not only improve the quality of the source plants but potentially also enhance the yield of beneficial compounds like Geraniin A mituniversity.ac.in. Advances in plant breeding and biotechnology offer opportunities to develop plant varieties with higher Geraniin A content or to facilitate its production through alternative biological systems mituniversity.ac.in. Furthermore, biotechnological approaches such as solid-state fermentation using microorganisms like Aspergillus niger GH1 are being investigated for the efficient recovery of phenolic compounds, which could be applied to Geraniin A production researchgate.net. A deeper understanding of the biosynthesis pathway of Geraniin A researchgate.netx-mol.comresearchgate.net is fundamental for developing more efficient and sustainable production methods, potentially through metabolic engineering or synthetic biology approaches. Future research should explore these diverse strategies to ensure a sustainable and environmentally conscious supply of Geraniin A.
Integration of Multi-omics Data for Comprehensive Understanding of Biological Effects
The integration of multi-omics data is a powerful approach to gain a comprehensive understanding of the complex biological effects of Geraniin A at a systems level. Future studies should integrate metabolomic analysis to identify and quantify Geraniin A and its various metabolites, providing insights into its biotransformation and active forms in vivo nih.gov.
Integrating multi-omics datasets, including genomics, transcriptomics, proteomics, and metabolomics, from studies involving Geraniin A can provide a holistic view of its impact on biological systems mdpi.com. This integrated approach allows for the inference of complex relationships and a more complete understanding of the life processes influenced by Geraniin A mdpi.com. Integrated multi-modal analyses are considered crucial for accurate gene function prediction and identification in plant research, a principle that can be extended to understanding the effects of plant-derived compounds like Geraniin A in biological systems mdpi.com. Multi-omics approaches are already being utilized to explore key genes, metabolites, and pathways involved in various biological processes and diseases nih.gov. Integrating multi-omics data can reveal systems-level biological signatures associated with Geraniin A treatment monash.edu and facilitate integrative clustering to identify significant biological features arxiv.org. By applying these advanced data integration techniques, researchers can uncover intricate molecular networks and pathways modulated by Geraniin A, leading to a more profound understanding of its biological activities and potential therapeutic applications.
Q & A
Q. How can Geranin A be reliably identified and quantified in plant extracts for pharmacological studies?
this compound identification requires chromatographic techniques (e.g., HPLC-MS) paired with NMR for structural confirmation. Quantification via UV-Vis or LC-MS/MS should include calibration curves using pure standards. Ensure solvent compatibility and validate methods using spiked matrices to assess recovery rates (≥85%) and limit of detection (LOD < 0.1 µg/mL) .
Q. What experimental approaches are optimal for elucidating this compound’s mechanism of action in inflammatory pathways?
Use in vitro assays (e.g., NF-κB luciferase reporter systems, cytokine ELISA) to screen dose-dependent effects. Pair with in vivo models (e.g., murine carrageenan-induced paw edema) to validate findings. Include positive controls (e.g., dexamethasone) and statistical analysis (ANOVA with post-hoc tests) to confirm significance (p < 0.05) .
Q. How should researchers design experiments to optimize this compound extraction yields from natural sources?
Employ response surface methodology (RSM) to test variables: solvent polarity (e.g., ethanol/water ratios), temperature (40–80°C), and extraction time (1–6 hrs). Validate optimized parameters via triplicate extractions and report yield as % w/w relative to dry biomass .
Advanced Research Questions
Q. How can contradictory data on this compound’s antioxidant vs. pro-oxidant effects be systematically resolved?
Contradictions often arise from differential experimental conditions (e.g., oxygen tension, cell types). Conduct dose-response studies across redox environments (e.g., normoxia vs. hypoxia) using fluorogenic probes (DCFH-DA for ROS). Compare outcomes with positive controls (e.g., ascorbic acid) and apply mechanistic models (e.g., Nrf2 knockdown) to clarify context-dependent behavior .
Q. What strategies are effective in developing novel synthetic routes for this compound analogs with enhanced bioavailability?
Apply retrosynthetic analysis to modify the ellagitannin core while preserving bioactivity. Use green chemistry principles (e.g., microwave-assisted synthesis) to improve efficiency. Characterize analogs via in silico ADMET predictions (e.g., SwissADME) and validate solubility/stability in biorelevant media (FaSSIF/FeSSIF) .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies may stem from poor pharmacokinetics. Perform bioavailability studies (e.g., plasma concentration-time curves in rodents) and metabolite profiling (LC-HRMS). Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing and correlate with in vitro IC50 values .
Q. What methodological frameworks are recommended for analyzing this compound’s synergistic effects with conventional therapeutics?
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy in cell-based assays. Test ratios (e.g., 1:1 to 1:10 this compound:drug) and validate in resistant cell lines. Include isobolograms to visualize additive/synergistic interactions .
Q. How should researchers validate this compound’s multi-target bioactivity to minimize off-target artifacts?
Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm target engagement. Employ CRISPR/Cas9 knockout models to establish causality. Cross-validate findings with independent labs to rule out platform-specific artifacts .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results, emphasizing temporality and biological plausibility .
- Experimental Reproducibility : Follow ARRIVE 2.0 guidelines for in vivo studies, reporting strain-specific responses and environmental variables (e.g., circadian cycles) .
- Literature Review : Use PRISMA frameworks to systematically evaluate prior studies, highlighting gaps in dose-range testing or model relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
